Product packaging for 18alpha-Glycyrrhetinic acid(Cat. No.:CAS No. 1449-05-4)

18alpha-Glycyrrhetinic acid

Cat. No.: B190424
CAS No.: 1449-05-4
M. Wt: 470.7 g/mol
InChI Key: MPDGHEJMBKOTSU-JNYFVOPZSA-N
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Description

Contextualization within Natural Product Chemistry

18α-Glycyrrhetinic acid is a pentacyclic triterpenoid (B12794562) that originates from the hydrolysis of glycyrrhizic acid, a primary bioactive constituent of the licorice plant (Glycyrrhiza glabra). rsc.org Licorice root has been a staple in traditional medicine for centuries, used in various cultures, including those in India, Asia, and the Mediterranean. frontiersin.org The active compounds in licorice are numerous, but the triterpenoid saponin (B1150181) glycyrrhizin (B1671929) is of particular interest as it metabolizes into glycyrrhetinic acid. actascientific.comnih.gov This conversion process, often occurring through enzymatic hydrolysis by gut microbiota after oral ingestion, yields the biologically active aglycone, glycyrrhetinic acid. nih.govmdpi.com The study of such natural products is a cornerstone of medicinal chemistry, as they often serve as lead compounds for drug discovery due to their inherent biological activities. rsc.org

Significance as a Triterpenoid Isomer

Glycyrrhetinic acid exists as two primary stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. rsc.orgresearchgate.net The key distinction between these two isomers lies in the stereochemistry at the C-18 position of their shared oleanane (B1240867) skeleton. This seemingly minor structural difference results in distinct three-dimensional conformations, which in turn leads to different pharmacological profiles and biological activities. researchgate.net While the 18β isomer is typically the more abundant form found in licorice root extract, both isomers have been the subject of scientific investigation. actascientific.comresearchgate.net The 18α isomer is specifically noted for its selective inhibition of certain enzymes, a property not shared to the same degree by its beta counterpart. mdpi.comtuwien.at

Overview of Research Trajectories

Research into 18α-glycyrrhetinic acid has followed several promising trajectories, primarily focusing on its potential therapeutic applications. A significant area of study is its role as an inhibitor of various enzymes and signaling pathways. For instance, it has been identified as an inhibitor of NF-κB, a key regulator of inflammatory responses. medchemexpress.comnih.gov This has spurred investigations into its anti-inflammatory properties. frontiersin.orgnih.gov

Another major research focus is its potential in oncology. Studies have explored its effects on various cancer cell lines, revealing mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.orgmedchemexpress.com For example, research has shown its ability to induce apoptosis in human leukemia HL-60 cells and inhibit the proliferation of non-small cell lung cancer cells. frontiersin.orgfrontiersin.org Furthermore, its potential to modulate inflammatory-related genes in prostate cancer cells has been a subject of interest. nih.gov

The compound also serves as a precursor for the synthesis of various derivatives. By modifying its structure, researchers aim to enhance its biological activity and improve its pharmaceutical properties. rsc.orggoogle.com These research avenues highlight the multifaceted nature of 18α-glycyrrhetinic acid as a subject of academic and industrial investigation.

Interactive Data Table: Properties of Glycyrrhetinic Acid Isomers

Property18α-Glycyrrhetinic Acid18β-Glycyrrhetinic Acid
IUPAC Name (2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid(3β,18β)-3-hydroxy-11-oxoolean-12-en-30-oic acid
Molecular Formula C30H46O4C30H46O4
Molecular Weight 470.68 g/mol 470.68 g/mol
CAS Number 1449-05-4471-53-4
Melting Point 330 - 335 °C296 °C
Key Biological Target Selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)Inhibits both 11β-HSD1 and 11β-HSD2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B190424 18alpha-Glycyrrhetinic acid CAS No. 1449-05-4

Properties

CAS No.

1449-05-4

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1

InChI Key

MPDGHEJMBKOTSU-JNYFVOPZSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

melting_point

330 - 335 °C

Other CAS No.

1449-05-4

physical_description

Solid

Pictograms

Irritant

Synonyms

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Origin of Product

United States

Stereochemical Distinctions and Isomeric Implications in Research

Elucidation of 18α- vs. 18β-Glycyrrhetinic Acid Stereochemistry

The fundamental difference between 18α-glycyrrhetinic acid (18α-GA) and 18β-glycyrrhetinic acid (18β-GA) lies in the stereochemistry at the C-18 position, which dictates the fusion of the D and E rings of their shared oleanane (B1240867) skeleton. nih.govaging-us.com In 18α-GA, the hydrogen atom at C-18 is in the alpha orientation, resulting in a trans fusion of the D/E rings. nih.gov Conversely, 18β-GA, the major and more naturally abundant isomer, possesses a beta-oriented hydrogen at C-18, leading to a cis fusion of the D/E rings. nih.govfrontiersin.org

Differential Biological Activities Between Isomers

The distinct stereochemistry of 18α-GA and 18β-GA is directly responsible for their varied biological effects, a phenomenon that is particularly evident in their interactions with specific enzymes and their efficacy in cellular models.

Enzyme Selectivity Variations (e.g., 11β-Hydroxysteroid Dehydrogenase Isoforms)

A primary example of the differential activity between the two isomers is their interaction with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are crucial for modulating the intracellular availability of active glucocorticoids, such as cortisol. researchgate.net There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone (B1669442), and 11β-HSD2, which inactivates cortisol by converting it to cortisone. mdpi.com

Research has consistently demonstrated that the two isomers of glycyrrhetinic acid exhibit opposing selectivity towards these isoforms. 18α-Glycyrrhetinic acid has been identified as a selective inhibitor of 11β-HSD1. aacrjournals.orgresearchgate.net In contrast, 18β-glycyrrhetinic acid is a potent, non-selective inhibitor that preferentially targets 11β-HSD2. aacrjournals.orgresearchgate.net This selective inhibition by 18α-GA makes it a valuable tool in research aimed at understanding the role of 11β-HSD1 in metabolic diseases. researchgate.net The differential inhibition is attributed to the distinct shapes of the isomers, which affects their fit within the active sites of the respective enzymes.

Comparative Inhibition of 11β-HSD Isoforms by Glycyrrhetinic Acid Isomers

CompoundEnzymeSpeciesIC₅₀Reference
18α-Glycyrrhetinic acid11β-HSD1Human532.1 nM frontiersin.org
18α-Glycyrrhetinic acid11β-HSD1Mouse6.63 µM frontiersin.org
18α-Glycyrrhetinic acid11β-HSD2Human942.6 nM frontiersin.org
18α-Glycyrrhetinic acid11β-HSD2Mouse159.7 nM frontiersin.org
18β-Glycyrrhetinic acid11β-HSD1Human232.3 nM frontiersin.org
18β-Glycyrrhetinic acid11β-HSD1Mouse5.85 µM frontiersin.org
18β-Glycyrrhetinic acid11β-HSD2Human674.5 nM frontiersin.org
18β-Glycyrrhetinic acid11β-HSD2Mouse79.7 nM frontiersin.org

Comparative Pharmacological Efficacies in Cellular Models

The stereochemical differences between 18α-GA and 18β-GA also translate to distinct pharmacological effects in various cellular models, particularly in the context of cancer and inflammation research.

In studies on cancer cell lines, both isomers have shown activity, but with notable differences. For instance, in colon cancer cells, derivatives of both 18α-GA and 18β-GA have demonstrated cytotoxic effects. aacrjournals.org However, in human leukemia HL-60 cells, 18α-GA has been shown to induce apoptosis in a dose-dependent manner through the activation of both extrinsic and intrinsic pathways, including the activation of caspases-3, -8, and -9, and a reduction in mitochondrial membrane potential. frontiersin.org In contrast, 18β-GA has been highlighted as a potential chemopreventive agent against liver cancer by inducing apoptosis and inhibiting cell proliferation. frontiersin.org

The anti-inflammatory properties of the isomers also differ. 18α-GA has been reported to be more active than its beta counterpart in certain models of inflammation. researchgate.net In human prostate cancer DU-145 cells, 18α-GA was found to down-regulate inflammation-related genes. rsc.org Furthermore, in hepatic stellate cells (HSCs), which are key mediators of liver fibrosis, 18α-GA has been shown to inhibit their proliferation and decrease the expression of type I and III collagen by modulating the TGF-β1/Smad signaling pathway. nih.gov Specifically, it was observed to decrease the expression of Smad3 while increasing the expression of the inhibitory Smad7. nih.gov

Conversely, studies on cardiac myocytes have shown that 18β-GA can significantly inhibit the late sodium current in Nav1.5 channels, a property not observed with 18α-GA, suggesting a potential for differential effects on cardiac electrophysiology. bohrium.com

Comparative Cytotoxicity of Glycyrrhetinic Acid Derivatives in Cancer Cell Lines

Compound DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
α-DODA-MeSW480Colon Cancer10 - 20 aacrjournals.org
β-DODA-MeSW480Colon Cancer10 - 15 aacrjournals.org
α-CDODA-MeSW480Colon Cancer0.5 aacrjournals.org
β-CDODA-MeSW480Colon Cancer0.2 - 0.5 aacrjournals.org
18α-Glycyrrhizinic acid monoglucuronideHepG2Liver Cancer6.67 nih.gov
18α-Glycyrrhizinic acid monoglucuronideHeLaCervical Cancer7.43 nih.gov
18α-Glycyrrhizinic acid monoglucuronideA549Lung Cancer15.76 nih.gov

Note: DODA-Me and CDODA-Me are synthetic derivatives of the respective glycyrrhetinic acid isomers.

Molecular Mechanisms of Action and Intracellular Signaling Pathway Modulation

Enzyme Inhibition and Activation Profiles

Selective 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

18alpha-Glycyrrhetinic acid (18α-GA) has demonstrated selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.govdovepress.com This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol within tissues, and its inhibition is a therapeutic strategy for metabolic diseases. nih.gov Unlike its diastereomer, 18β-glycyrrhetinic acid, which inhibits both 11β-HSD1 and 11β-HSD2, 18α-GA preferentially targets 11β-HSD1. researchgate.netnih.govfrontiersin.org This selectivity is a key characteristic of its pharmacological profile. researchgate.netdovepress.com

In studies using lysates of transfected HEK-293 cells, 18α-GA was shown to selectively inhibit 11β-HSD1, while 18β-GA preferentially inhibited 11β-HSD2. researchgate.netnih.gov Further research has confirmed that 18α-GA's specific inhibition of 11β-HSD1 is a distinguishing feature compared to the non-selective nature of 18β-GA. frontiersin.org The inhibitory activity of 18α-GA has been observed for both human and mouse 11β-HSD1 isoforms. nih.gov

A pharmacophore model, based on the crystal structure of a derivative of glycyrrhetinic acid in complex with human 11β-HSD1, has been used to explain the differing activities of the 18α and 18β diastereomers. nih.gov

The inhibitory concentrations (IC50) of 18α-Glycyrrhetinic acid against 11β-HSD1 and 11β-HSD2 in different species are presented below.

EnzymeSpeciesIC50
11β-HSD1Human532.1 nM nih.govresearchgate.net
11β-HSD1Mouse6.63 μM nih.govresearchgate.net
11β-HSD2Human942.6 nM nih.govresearchgate.net
11β-HSD2Mouse159.7 nM nih.govresearchgate.net

Glyoxalase I (GLOI) Inhibition

Research has identified 18β-glycyrrhetinic acid as a competitive inhibitor of Glyoxalase I (GLOI), an enzyme that is overexpressed in some tumor cells and is associated with multi-drug resistance. nih.govnih.gov While the provided search results primarily focus on the 18β isomer in the context of GLOI inhibition, they establish that glycyrrhetinic acid derivatives can interact with this enzyme. One study identified 18β-glycyrrhetinic acid as a potent competitive inhibitor of mouse GLOI with a Ki value of 0.29 μmol/L. nih.govnih.gov The crystal structure of the GLOI-18β-glycyrrhetinic acid complex revealed that the carboxylic acid group of the inhibitor is crucial for its interaction with the enzyme's active site. nih.govnih.gov

Human Carboxylesterase 2 (hCE2) Inhibition

Studies have explored derivatives of glycyrrhetinic acid as potential inhibitors of human carboxylesterase 2 (hCE2), an enzyme significant in the metabolism of various drugs, including the anticancer agent irinotecan. nih.govfrontiersin.org While 18β-glycyrrhetinic acid was used as a reference compound for developing these inhibitors, the research indicates that modifications to the glycyrrhetinic acid structure can lead to potent and selective hCE2 inhibition. nih.gov One derivative, compound 15, demonstrated an IC50 of 0.02 μM, showing significantly enhanced potency and selectivity over hCE1 compared to the parent compound. nih.gov Molecular docking studies suggest that the potent and selective inhibition by this derivative is due to stronger interactions with the active site of hCE2 compared to hCE1. nih.gov

Proteasome Activation

This compound has been identified as a proteasome activator. tavernarakislab.grmedchemexpress.com This activation has been observed in both cell cultures and in the multicellular organism Caenorhabditis elegans. tavernarakislab.grnih.gov Treatment with 18α-GA leads to enhanced proteasome activities, which can contribute to longevity and anti-aggregation effects. tavernarakislab.grmedchemexpress.com The mechanism of proteasome activation by 18α-GA involves the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). mdpi.com Activation of Nrf2 by 18α-GA leads to increased expression of both 20S and 19S proteasome subunits, resulting in a 1.5- to 1.8-fold increase in proteasome proteolytic activities in human fibroblasts. mdpi.com This effect was not observed when Nrf2 was knocked down, confirming its role in the process. mdpi.com In C. elegans, the life span extension conferred by 18α-GA is dependent on the transcription factor SKN-1, the worm ortholog of Nrf2. tavernarakislab.grnih.gov

Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

Downregulation of NF-κB DNA-Binding Activity

This compound has been shown to inhibit the DNA-binding activity of nuclear factor-kappa B (NF-κB). medchemexpress.comnih.govnih.gov This inhibitory effect on NF-κB is a key component of its anti-inflammatory and anti-proliferative properties. dovepress.comnih.govnih.gov In studies on hepatic stellate cells (HSCs), 18α-GA was found to suppress the DNA-binding activities of NF-κB in a time-dependent manner. nih.gov This effect was observed in both human (LX-2) and rat (CFSC) HSC lines. nih.gov

Furthermore, a monoglucuronide derivative of 18α-GA (18α-GAMG) has been shown to attenuate the activation of NF-κB in LPS-stimulated RAW264.7 macrophage cells. nih.govrsc.org This was evidenced by a decrease in the phosphorylation of the NF-κB p65 subunit and its inhibitor, IκBα. nih.gov Immunofluorescence analysis confirmed that 18α-GAMG inhibited the translocation of the p65 subunit from the cytosol to the nucleus. nih.gov The anti-inflammatory effects of 18α-GA, mediated through the inhibition of the NF-κB signaling pathway, have also been demonstrated in fructose-treated kidney cells. researchgate.net

The table below summarizes the observed effects of 18α-GA on NF-κB signaling in different cell types.

Cell LineConditionObserved Effect
Human Hepatic Stellate Cells (LX-2)18α-GA treatmentDecreased NF-κB DNA-binding activity nih.gov
Rat Hepatic Stellate Cells (CFSC)18α-GA treatmentDecreased NF-κB DNA-binding activity nih.gov
RAW264.7 MacrophagesLPS-stimulated, 18α-GAMG treatmentDecreased phosphorylation of NF-κB p65 and IκBα, inhibited nuclear translocation of p65 nih.gov
HK-2 Kidney CellsFructose-treated, 18α-GA treatmentReduced phosphorylation of IκB-α and NF-κB researchgate.net

Suppression of NF-κB (p65) Phosphorylation

This compound (18α-GA) demonstrates notable inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. Research indicates that 18α-GA can suppress the phosphorylation of the p65 subunit of NF-κB. nih.govrsc.org This action is significant as p65 phosphorylation is a key step in the activation of the NF-κB pathway. By inhibiting this phosphorylation, 18α-GA effectively blocks the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of target genes involved in inflammation and cell proliferation. nih.gov

Studies have shown that 18α-GA inhibits NF-κB DNA-binding activity. medchemexpress.comnih.gov In the context of non-small cell lung cancer (NSCLC), network pharmacology has identified NF-κB as a potential target of 18α-GA. nih.gov Furthermore, in prostate cancer cells, 18α-GA has been found to downregulate the levels of NF-κB (p65). frontiersin.org A monoglucuronide derivative of 18α-GA, known as 18α-GAMG, has also been observed to attenuate the lipopolysaccharide (LPS)-induced phosphorylation of NF-κB p65 and its inhibitor, IκBα, in RAW264.7 cells. nih.gov This was further confirmed by immunofluorescence analysis, which showed that 18α-GAMG clearly inhibited the nuclear translocation of NF-κB p65. nih.gov

Cell Line/ModelTreatmentObserved Effect on NF-κB PathwayReference
LX-2 (hepatic stellate cells)18α-Glycyrrhetinic acidInhibited NF-κB DNA-binding activity. medchemexpress.comnih.gov
DU-145 (prostate cancer cells)18α-Glycyrrhetinic acidDownregulated the levels of NF-κB (p65). frontiersin.org
RAW264.7 (macrophages)18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG)Attenuated LPS-induced phosphorylation of NF-κB p65 and IκBα; inhibited nuclear translocation of NF-κB p65. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Inhibition of ERK/Nrf2 Pathway

18α-Glycyrrhetinic acid has been identified as an activator of the nuclear factor (erythroid-derived-2)-like 2 (Nrf2), a key transcription factor in the cellular antioxidant response. nih.govnih.gov This activation is mediated through the extracellular signal-regulated kinase (ERK) pathway. nih.gov Studies have demonstrated that the protective effects of 18α-GA against DNA damage are dependent on this ERK/Nrf2 signaling pathway. nih.govnih.gov Specifically, pre-treatment with 18α-GA was found to induce the phosphorylation of ERK in human fetal lung fibroblasts (HFL-1). nih.gov This suggests that the induction of Nrf2 by 18α-GA is dependent on ERK activation. nih.gov

In contrast, a derivative, 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG), was found to dose-dependently inhibit the LPS-induced phosphorylation of ERK in RAW264.7 cells, suggesting its anti-inflammatory activity may be linked to its negative effects on ERK activation. nih.gov

Cell LineTreatmentEffect on ERK/Nrf2 PathwayReference
HFL-118α-Glycyrrhetinic acidInduced phosphorylation of ERK, leading to Nrf2 activation. nih.gov
RAW264.718α-Glycyrrhetinic acid monoglucuronide (18α-GAMG)Inhibited LPS-induced phosphorylation of ERK. nih.gov

Regulation of JNK and p38 Mitogen-Activated Protein Kinases

The influence of 18α-Glycyrrhetinic acid extends to other components of the MAPK cascade, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK. Research on 18α-GAMG revealed that while it inhibited ERK phosphorylation, it had minimal effect on the phosphorylation of JNK or p38 in LPS-stimulated RAW264.7 cells. nih.gov However, other studies on glycyrrhetinic acid (GA), without specifying the isomer, have shown inhibitory effects on JNK and p38 pathways. For instance, GA was found to selectively inhibit TNF-α-activated JNK signaling without affecting p38. amegroups.cn This inhibition of the JNK/c-Jun pathway contributes to the anti-inflammatory effects of GA. amegroups.cn

Interplay with PI3K/AKT Signaling

Effects on EGFR-PI3K/AKT Pathway

18α-Glycyrrhetinic acid has been shown to modulate the epidermal growth factor receptor (EGFR)-phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell proliferation and survival. In non-small cell lung cancer (NSCLC) cell lines (H1299 and A549), 18α-GA treatment led to a reduction in the protein expression levels of EGFR. nih.gov Concurrently, the phosphorylation levels of PI3K and Akt1 were significantly decreased following treatment with 18α-GA. nih.gov These findings suggest that 18α-GA may regulate NSCLC proliferation and tumorigenesis by repressing the EGFR-PI3K-Akt signaling pathway. nih.gov Network pharmacology studies have further identified EGFR, PI3KR1, and AKT1 as key hub targets of 18α-GA in NSCLC. nih.govresearchgate.net

Cell LineTreatmentEffect on EGFR-PI3K/AKT PathwayReference
H1299 and A549 (NSCLC)18α-Glycyrrhetinic acidReduced protein expression of EGFR; decreased phosphorylation of PI3K and Akt1. nih.gov

Cell Cycle Regulatory Mechanisms

18α-Glycyrrhetinic acid exerts significant effects on cell cycle progression, primarily by inducing cell cycle arrest at the G1 or G0/G1 phase. In NSCLC cell lines H1299 and A549, treatment with 18α-GA resulted in G1 phase cell cycle arrest. nih.govnih.gov Similarly, in the human hepatic stellate cell line LX-2, 18α-GA significantly increased the percentage of cells in the G0/G1 phase and decreased the percentage in the S phase after 48 and 72 hours of treatment. medchemexpress.comnih.gov

This cell cycle arrest is accompanied by alterations in the expression of key regulatory proteins. In human gingival fibroblasts, 18α-GA was found to decrease the protein levels of cyclin A, cyclin D1, cyclin-dependent kinase 2 (CDK2), and CDK6. nih.gov It also reduced the phosphorylation of the retinoblastoma protein (Rb) at ser(780) and ser(807/811) and increased the protein levels of the cell cycle inhibitor p27. nih.gov These changes collectively contribute to the suppression of the G1/S phase transition. nih.gov

Induction of G1 Phase Arrest

A significant mechanism by which 18α-GA exerts its anti-proliferative effects is by inducing cell cycle arrest at the G1 phase. This prevents cells from entering the S phase, during which DNA synthesis occurs. In studies involving non-small cell lung cancer (NSCLC) cell lines H1299 and A549, treatment with 18α-GA resulted in a notable arrest of the cell cycle in the G1 phase. frontiersin.orgnih.govcore.ac.uk This effect is also observed in hepatic stellate LX-2 cells, where 18α-GA significantly increased the percentage of cells in the G0/G1 phase. researchgate.net

Mechanistically, the induction of G1 arrest is linked to the modulation of key regulatory proteins. In human gingival fibroblasts, 18α-GA was found to inhibit the G1 to S phase transition. aging-us.com This was associated with a significant decrease in the protein levels of cyclin D1 and cyclin A, as well as their partner cyclin-dependent kinases (Cdks), Cdk6 and Cdk2. aging-us.com The activity of Cdk/cyclin complexes is crucial for the phosphorylation of the Retinoblastoma protein (Rb). By downregulating these proteins, 18α-GA leads to reduced phosphorylation of Rb, which in turn prevents the release of the E2F transcription factor, a protein essential for the transcription of genes required for S phase entry. aging-us.comspandidos-publications.com Furthermore, 18α-GA treatment has been shown to increase the levels of the Cdk inhibitor p27, which further contributes to the halt in cell cycle progression. aging-us.com

Table 1: Effect of this compound on G1 Cell Cycle Arrest in Various Cell Lines

Cell Line Cancer Type / Condition Key Findings Reference
H1299 & A549 Non-Small Cell Lung Cancer Arrested cell cycle at the G1 phase. frontiersin.orgnih.govcore.ac.uk
LX-2 Hepatic Stellate Cells Significantly increased percentage of cells in G0/G1 phase. researchgate.net
Gingival Fibroblasts Nifedipine-induced gingival overgrowth Increased percentage of cells in G0/G1 phase; inhibited G1/S transition. aging-us.com

Promotion of G2/M Cell Cycle Arrest

Current research on this compound does not indicate a significant role in promoting G2/M cell cycle arrest. A study on human gingival fibroblasts found that while 18α-GA induced apoptosis, it did not alter the distribution of cells in the G2/M phase. rsc.org It is important to distinguish the alpha isomer from the beta isomer, as studies on 18beta-Glycyrrhetinic acid have reported the induction of G2/M arrest in A549 lung cancer cells. nih.govscienceopen.com However, for this compound specifically, the primary effect on the cell cycle appears to be arrest at the G1 checkpoint.

Apoptosis Induction Pathways

18α-GA is a potent inducer of apoptosis, activating multiple signaling cascades that culminate in programmed cell death. It triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.

Caspase-Dependent Mechanisms (Caspase-3, -8, -9 Activation)

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. 18α-GA has been shown to activate a cascade of these enzymes. In human leukemia HL-60 cells, treatment with 18α-GA led to a significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.govrsc.orgscienceopen.com Similarly, in gingival fibroblasts, 18α-GA upregulated the mRNA and protein expression of caspase-2, caspase-3, and caspase-9, leading to increased enzymatic activity. nih.gov The activation of caspase-3, a key executioner caspase, is a common downstream event, also observed in studies on human endometrial stromal cells where apoptosis was induced by 18α-GA.

Mitochondria-Dependent Apoptosis (Mitochondrial Membrane Potential Alteration, Cytochrome c Release, AIF Release)

The intrinsic apoptotic pathway is centered on the mitochondria. 18α-GA triggers this pathway by disrupting mitochondrial integrity. A key event is the reduction of the mitochondrial membrane potential (ΔΨm), which was observed in HL-60 cells following treatment with 18α-GA. nih.govrsc.org The loss of membrane potential leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Research has confirmed the release of two such factors:

Cytochrome c: In HL-60 cells, 18α-GA was shown to cause the translocation of Cytochrome c from the mitochondria into the cytosol. nih.govrsc.org Once in the cytoplasm, Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

Apoptosis-Inducing Factor (AIF): 18α-GA also promotes the release of AIF from the mitochondria. nih.govrsc.org AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner, representing another route to cell death.

Regulation of Apoptotic and Anti-Apoptotic Proteins (Bax, Bid, Bcl-2, Bcl-xl)

The integrity of the mitochondrial membrane is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) members. 18α-GA shifts the balance in favor of apoptosis by modulating the expression of these proteins.

In human leukemia HL-60 cells, 18α-GA treatment resulted in:

An increase in the levels of pro-apoptotic proteins Bax and Bid. rsc.orgscienceopen.com

A decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl. rsc.orgscienceopen.com

This altered ratio of pro- to anti-apoptotic proteins facilitates the permeabilization of the mitochondrial membrane. The decrease in Bcl-2 expression has also been confirmed in gingival fibroblasts treated with 18α-GA. nih.gov

Involvement of Surface Death Receptors (Fas, Fas-L)

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface. 18α-GA has been shown to engage this pathway, particularly through the Fas/Fas-L system. In HL-60 cells, treatment with 18α-GA led to an increased expression of both the Fas receptor and its ligand, Fas-L. rsc.orgscienceopen.com The binding of Fas-L to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8, initiating the caspase cascade. The upregulation of FADD has been specifically noted in gingival fibroblasts, where 18α-GA activates apoptosis through the Fas pathway. nih.gov

Table 2: Modulation of Apoptosis-Related Proteins by this compound

Protein Family Protein Effect Cell Line / Type Reference
Caspases Caspase-3 Activation / Increased Expression HL-60, Gingival Fibroblasts rsc.orgnih.govscienceopen.com
Caspase-8 Activation / Increased Expression HL-60 rsc.orgscienceopen.com
Caspase-9 Activation / Increased Expression HL-60, Gingival Fibroblasts rsc.orgnih.govscienceopen.com
Bcl-2 Family Bax (Pro-apoptotic) Increased Expression HL-60 rsc.orgscienceopen.com
Bid (Pro-apoptotic) Increased Expression HL-60 rsc.orgscienceopen.com
Bcl-2 (Anti-apoptotic) Decreased Expression HL-60, Gingival Fibroblasts rsc.orgnih.govscienceopen.com
Bcl-xl (Anti-apoptotic) Decreased Expression HL-60 rsc.orgscienceopen.com
Death Receptors Fas Increased Expression HL-60 rsc.orgscienceopen.com
Fas-L Increased Expression HL-60 rsc.orgscienceopen.com
FADD Increased Expression Gingival Fibroblasts nih.gov
Mitochondrial Cytochrome c Release to Cytosol HL-60 nih.govrsc.org
Factors AIF Release to Cytosol HL-60 nih.govrsc.org

Calcium-Mediated Pathways

This compound (18α-GA) demonstrates significant influence over intracellular calcium (Ca²⁺) signaling, primarily through mechanisms linked to apoptosis and the modulation of intercellular communication. In human leukemia HL-60 cells, 18α-GA has been shown to induce apoptosis by triggering the intrinsic, mitochondria-dependent signaling pathway. mdpi.com This process is characterized by a dose-dependent reduction in the mitochondrial membrane potential (ΔΨm). mdpi.com The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. mdpi.com This release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, culminating in programmed cell death. mdpi.com

Furthermore, the compound's effect on calcium signaling is closely tied to its role as a gap junction inhibitor. In studies involving articular chondrocytes and pancreatic islet cells, 18α-GA was found to block the intercellular propagation of mechanically induced Ca²⁺ waves. nih.govnih.gov Mechanical stimulation of a single cell typically induces a rise in cytosolic Ca²⁺ that spreads to adjacent cells through gap junctions. nih.gov The application of 18α-GA effectively inhibits this cell-to-cell communication, thereby restricting the Ca²⁺ signal to the initially stimulated cell. nih.govnih.gov However, it is noteworthy that in pancreatic islet cells, 18α-GA did not affect the Ca²⁺ signals or insulin (B600854) secretion prompted by glucose elevation, suggesting that its modulatory effect on calcium signaling can be stimulus-specific and is not universally applicable to all calcium-dependent processes. nih.gov Research comparing 18α-GA to its isomer, 18β-glycyrrhetinic acid, has also highlighted specificity in action; for instance, 18β-GA was shown to inhibit Ca²⁺ influx in Jurkat T cells, an effect not observed with 18α-GA at the same concentrations. nih.gov

FindingCell TypeEffect of this compoundReference
Apoptosis InductionHuman leukemia HL-60 cellsDecreased mitochondrial membrane potential, release of cytochrome c and AIF, activation of caspases. mdpi.comfrontiersin.org
Ca²⁺ Wave PropagationArticular chondrocytes, Pancreatic islet cellsInhibited intercellular spread of mechanically induced Ca²⁺ waves. nih.govnih.gov
Glucose-Induced Ca²⁺ SignalingPancreatic islet cellsDid not affect Ca²⁺ signals or insulin secretion. nih.gov
Ca²⁺ InfluxJurkat T cellsNo effect on Ca²⁺ influx, unlike its 18β isomer. nih.gov

Gap Junction Intercellular Communication (GJIC) Modulation

This compound is widely recognized and utilized as a classical pharmacological inhibitor of gap junction intercellular communication (GJIC). nih.govfrontiersin.org Gap junctions are channels formed by connexin proteins that permit the direct passage of ions and small signaling molecules between adjacent cells, thereby coordinating tissue-level responses. pnas.orgsemanticscholar.org 18α-GA exerts its inhibitory effects on GJIC through multiple mechanisms, affecting both the function and expression of connexin proteins. physiology.orgnih.gov

Connexin 43 (Cx43) is the most ubiquitously expressed connexin isoform and a primary target of 18α-GA. nih.govfrontiersin.org The compound rapidly and reversibly blocks GJIC mediated by Cx43 at low concentrations. physiology.orgnih.gov This acute inhibition is thought to occur through direct effects on the gap junction channel, possibly by interfering with the channel pore's formation or gating, thereby preventing the exchange of molecules. scbt.com

Prolonged exposure to higher concentrations of 18α-GA leads to more chronic effects, including a time- and dose-dependent decrease in the total amount of both Cx43 protein and its corresponding mRNA. physiology.orgnih.gov This reduction in expression is accompanied by the disassembly of gap junction plaques, which are the organized clusters of channels at the cell membrane. physiology.org In some cellular contexts, such as skeletal muscle cells, 18α-GA has been observed to reduce the phosphorylation of Cx43 without altering its total expression, indicating that it can also interfere with post-translational modifications that are critical for channel function. karger.com The dephosphorylation of Cx43 has been linked to the opening of unapposed hemichannels, a phenomenon also modulated by 18α-GA. pnas.org In models of oxidative stress in human periodontal ligament cells, 18α-GA was shown to attenuate cellular damage specifically by inhibiting the expression and function of Cx43. nih.govfrontiersin.org

EffectTargetMechanismCellular ContextReference
Acute InhibitionGJICRapid and reversible blockade of channel function.Alveolar epithelial cells physiology.orgnih.gov
Chronic InhibitionCx43 Protein & mRNATime- and dose-dependent reduction in expression.Alveolar epithelial cells physiology.orgnih.gov
Functional BlockadeCx43 HemichannelsReduced dye uptake through open hemichannels.Cortical astrocytes pnas.org
Post-translational ModificationCx43 PhosphorylationReduced phosphorylation without affecting total protein expression.Skeletal muscle cells karger.com
Protective EffectCx43 Expression & FunctionAttenuated oxidative damage by inhibiting Cx43.Human periodontal ligament cells nih.govfrontiersin.org

The modulatory effects of 18α-GA on Cx43 and GJIC are intricately linked with key intracellular signaling pathways involved in cellular stress responses, particularly the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-B (NF-κB) pathways. nih.govfrontiersin.org Research has uncovered a reciprocal regulatory relationship between Cx43 and the JNK pathway, especially under conditions of oxidative stress. frontiersin.orgnih.gov

In studies on renal tubular cells, oxidative stress was shown to induce the phosphorylation of JNK, which in turn led to an increase in Cx43 expression. frontiersin.orgresearchgate.net Conversely, the downregulation of Cx43, either by siRNA or by treatment with 18α-GA, resulted in a marked reduction in JNK phosphorylation. frontiersin.org This suggests a positive feedback loop where JNK activation promotes Cx43 expression, and Cx43, in turn, sustains JNK signaling. By inhibiting Cx43, 18α-GA effectively disrupts this cycle, leading to the alleviation of oxidative injury. frontiersin.orgnih.gov This protective effect is partly attributed to the restoration of thioredoxin 1, a key antioxidant protein whose regulation is linked to the JNK-Cx43 signaling axis. frontiersin.orgnih.gov

Similarly, in a periodontitis model, oxidative stress was found to promote disease progression through a Cx43/JNK/NF-κB signaling pathway. nih.govfrontiersin.orgnih.gov 18α-GA was shown to mitigate oxidative damage and apoptosis by inhibiting the interaction between these components. nih.govfrontiersin.org As a known inhibitor of NF-κB activation, 18α-GA can block the downstream inflammatory and apoptotic signals mediated by this transcription factor. medchemexpress.com Pre-treatment of cells with 18α-GA, much like a specific JNK inhibitor, successfully inhibited the entire Cx43/JNK/NF-κB pathway, restoring cell viability and reducing apoptosis. nih.govfrontiersin.org These findings establish that 18α-GA's role as a gap junction inhibitor is a critical component of its ability to modulate redox-sensitive signaling cascades involving JNK and NF-κB. nih.govfrontiersin.org

Pathway InterrelationshipModel SystemEffect of this compoundOutcomeReference
Reciprocal Cx43-JNK RegulationRenal Tubular Cells (Oxidative Injury)Inhibits Cx43, leading to reduced JNK phosphorylation.Alleviation of oxidative injury, restoration of thioredoxin 1. frontiersin.orgnih.govresearchgate.net
Cx43/JNK/NF-κB AxisPeriodontal Ligament Cells (Oxidative Stress)Inhibits the interaction of Cx43 and the JNK/NF-κB pathway.Reduced oxidative stress and apoptosis. nih.govfrontiersin.orgnih.gov
NF-κB InhibitionGeneralDirect inhibition of NF-κB DNA-binding activity.Suppression of inflammatory and apoptotic signals. medchemexpress.com

Pharmacological Activities in Preclinical and in Vitro Cellular Models

Anti-inflammatory Efficacy and Molecular Underpinnings

18α-GA exhibits notable anti-inflammatory activity through the modulation of key signaling pathways and the suppression of inflammatory mediators. aacrjournals.orgnih.gov

Suppression of Pro-inflammatory Mediators (iNOS, COX-2)

Research has demonstrated that 18α-GA and its derivatives can effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. nih.gov A study utilizing a monoglucuronide derivative of 18α-GA (18α-GAMG) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells showed a dose-dependent reduction in the expression of both iNOS and COX-2. nih.govrsc.org This suppression of iNOS and COX-2 is a key mechanism behind the anti-inflammatory effects of 18α-GA, as it leads to decreased production of nitric oxide (NO) and prostaglandins, respectively. nih.govnih.gov

Downregulation of Cytokine Expression (IL-5, IL-6, IL-8, IL-13, TNF-α)

18α-GA has been shown to downregulate the expression of several pro-inflammatory cytokines. In a study on the androgen-independent metastatic prostate cancer cell line DU-145, treatment with 18α-GA resulted in the downregulation of interleukin-6 (IL-6) and interleukin-8 (IL-8) gene expression. aacrjournals.orgresearchgate.netnih.gov Furthermore, a derivative of 18α-GA, 18α-GAMG, was found to inhibit the production of IL-6 in LPS-stimulated RAW264.7 cells. nih.govrsc.org While direct evidence for the effect of 18α-GA on IL-5, IL-13, and TNF-α is still emerging, the broader anti-inflammatory profile of glycyrrhetinic acid isomers suggests a potential role in modulating these cytokines as well. For instance, the 18β isomer has been shown to reduce TNF-α and IL-6 levels. rsc.orgnih.gov

Inhibition of High-Mobility Group Box 1 (HMGB1) Activity

High-Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. mdpi.comnih.gov Studies have identified 18α-GA as an inhibitor of HMGB1. In DU-145 prostate cancer cells, treatment with 18α-GA led to a downregulation of HMGB1 gene expression. aacrjournals.orgresearchgate.netnih.gov This inhibition of HMGB1 is significant as it can disrupt a key signaling pathway involved in chronic inflammatory conditions and cancer progression. mdpi.comfrontiersin.org

Upregulation of Non-Steroidal Anti-inflammatory Gene-1 (NAG-1)

Interestingly, alongside its suppressive effects on pro-inflammatory molecules, 18α-GA has been found to upregulate the expression of the Non-Steroidal Anti-inflammatory Gene-1 (NAG-1). rsc.orgresearchgate.net In DU-145 prostate cancer cells, treatment with 18α-GA resulted in an increased expression of NAG-1, suggesting a dual mechanism of action where it not only inhibits inflammatory pathways but also promotes the expression of anti-inflammatory genes. researchgate.netmdpi.com

Antiproliferative and Anticancer Effects in Cell Lines

18α-GA has demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, highlighting its potential as a template for anticancer drug development. aacrjournals.orgnih.gov

Inhibition of Cellular Proliferation and Growth

Multiple studies have confirmed the ability of 18α-GA to inhibit the proliferation and growth of cancer cells in a time- and dose-dependent manner. aacrjournals.org In the androgen-independent metastatic prostate cancer cell line DU-145, 18α-GA treatment led to significant growth inhibition. aacrjournals.orgresearchgate.netnih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines, H1299 and A549, 18α-GA demonstrated a significant antiproliferative effect, particularly after 48 hours of treatment. nih.gov The compound was also found to inhibit the proliferation of the hepatic stellate cell line LX-2, reducing cell numbers by 14.8% and 31.2% after 48 and 72 hours of treatment, respectively. nih.govmedchemexpress.com Furthermore, 18α-GA has been shown to inhibit the viability of HR5-CL11 cervical carcinoma cells. bdpsjournal.org

Table 1: Summary of Anti-inflammatory Effects of 18alpha-Glycyrrhetinic Acid and its Derivatives in In Vitro Models

Cell Line Treatment Key Findings Reference(s)
RAW264.7 Macrophages 18α-GAMG (LPS-stimulated) Dose-dependent suppression of iNOS and COX-2 expression; Inhibition of IL-6 production. nih.govrsc.org
DU-145 Prostate Cancer Cells 18α-GA Downregulation of IL-6, IL-8, and HMGB1 gene expression; Upregulation of NAG-1 expression. aacrjournals.orgresearchgate.netnih.gov

Table 2: Summary of Antiproliferative Effects of this compound in Cancer Cell Lines

Cell Line Key Findings Reference(s)
DU-145 (Prostate Cancer) Inhibition of proliferation and growth. aacrjournals.orgresearchgate.netnih.gov
H1299 and A549 (Non-Small Cell Lung Cancer) Significant, dose- and time-dependent inhibition of cell proliferation. nih.gov
LX-2 (Hepatic Stellate) Marked reduction in cell numbers after 48 and 72 hours of treatment. nih.govmedchemexpress.com
HR5-CL11 (Cervical Carcinoma) Concentration- and time-dependent reduction in cell viability. bdpsjournal.org
HL-60 (Human Leukemia) Dose-dependent inhibition of cell proliferation. frontiersin.org

Reduction of Tumor Cell Invasion and Migration (e.g., via MMP-9, VEGF regulation)

This compound (18α-GA) has demonstrated the ability to impede the invasion and migration of tumor cells in preclinical studies. Research on the androgen-independent human prostate cancer cell line, DU-145, revealed that 18α-GA treatment effectively prevents the invasion of these cells. nih.govresearchgate.net This inhibitory action is attributed to the downregulation of key proteins involved in metastasis, including nuclear factor-kappa B (NF-κB p65), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.netrsc.org By suppressing the expression of these molecules, 18α-GA interferes with the degradation of the extracellular matrix and the signaling pathways that promote cell movement, thereby reducing the invasive potential of cancer cells. nih.govresearchgate.net

Further investigations into its molecular mechanisms have shown that 18α-GA's impact extends to the regulation of inflammatory cytokines and growth factors that can contribute to a pro-metastatic tumor microenvironment. nih.govaacrjournals.org Specifically, in DU-145 prostate cancer cells, 18α-GA treatment led to a decrease in the expression of high mobility group box 1 (HMGB1), interleukin-6 (IL-6), and interleukin-8 (IL-8), all of which are implicated in promoting tumor progression and invasion. nih.govaacrjournals.org Concurrently, 18α-GA was found to upregulate the expression of non-steroidal anti-inflammatory gene-1 (NAG-1), indicating an anti-inflammatory activity that may contribute to its anti-invasive effects. nih.govrsc.org

The table below summarizes the key molecular targets of 18α-Glycyrrhetinic acid in reducing tumor cell invasion and migration.

Cell LineKey Molecular Targets (Downregulated)Key Molecular Targets (Upregulated)Reference
DU-145NF-κB (p65), VEGF, MMP-9, HMGB1, IL-6, IL-8NAG-1 nih.govresearchgate.netrsc.org

Anti-Angiogenic Potential (e.g., HUVEC tube formation)

This compound exhibits significant anti-angiogenic properties, a crucial aspect of its anti-cancer activity. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. A key in vitro model for studying angiogenesis is the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. Studies have shown that conditioned medium from DU-145 prostate cancer cells treated with 18α-GA drastically reduces the ability of HUVECs to form capillary-like structures, or tubes. nih.govresearchgate.netresearchgate.net This indicates that 18α-GA can inhibit the secretion of pro-angiogenic factors from cancer cells, thereby indirectly suppressing angiogenesis. nih.govresearchgate.net

The anti-angiogenic effect of 18α-GA is linked to its ability to downregulate the expression of VEGF in cancer cells, a potent stimulator of angiogenesis. nih.govresearchgate.net By reducing VEGF levels, 18α-GA diminishes the signaling that prompts endothelial cells to proliferate, migrate, and form new blood vessels. nih.gov This disruption of the tumor's blood supply can lead to an inhibition of tumor growth and dissemination. nih.gov

The table below details the observed anti-angiogenic effects of 18α-Glycyrrhetinic acid.

AssayCell LineEffectKey MediatorsReference
HUVEC Tube FormationDU-145 (conditioned medium)Drastic reduction in tube formationDownregulation of VEGF and other angiogenic factors nih.govresearchgate.netresearchgate.net

Applications in Specific Cancer Models

In the context of prostate cancer, this compound has been primarily studied using the androgen-independent DU-145 cell line. nih.govresearchgate.netaacrjournals.orgchemfaces.com Research has consistently shown that 18α-GA inhibits the proliferation and growth of DU-145 cells in a time- and dose-dependent manner. aacrjournals.orgresearchgate.net This growth inhibition is a result of apoptosis induction, as confirmed by Annexin V-FITC and propidium (B1200493) iodide staining, as well as flow cytometry analyses. nih.govresearchgate.netaacrjournals.org

The apoptotic mechanism in DU-145 cells involves the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade. aacrjournals.orgresearchgate.net Furthermore, 18α-GA treatment leads to the downregulation of pro-inflammatory and pro-angiogenic genes such as HMGB1, IL-6, IL-8, VEGF, and MMP-9. nih.govaacrjournals.orgchemfaces.com Simultaneously, it upregulates the anti-inflammatory gene NAG-1. nih.gov This dual action of inducing apoptosis and suppressing inflammatory and invasive pathways highlights the therapeutic potential of 18α-GA in advanced prostate cancer. aacrjournals.org

The table below summarizes the effects of 18α-Glycyrrhetinic acid on the DU-145 prostate cancer cell line.

EffectMechanismKey Molecules InvolvedReference
Inhibition of proliferation and growthInduction of apoptosisCaspase-8, Caspase-3 aacrjournals.orgresearchgate.net
Anti-invasive and anti-angiogenicDownregulation of gene expressionNF-κB (p65), VEGF, MMP-9, HMGB1, IL-6, IL-8 nih.govchemfaces.com
Anti-inflammatoryUpregulation of gene expressionNAG-1 nih.gov

This compound has demonstrated anti-cancer effects against non-small cell lung cancer (NSCLC) in preclinical models. nih.govnih.gov Studies on the H1299 and A549 NSCLC cell lines have verified its antiproliferative potential. nih.govnih.gov The compound was found to decrease the migratory potential of these cells, a critical step in metastasis. nih.govnih.gov

Mechanistically, 18α-GA induces apoptosis and arrests the cell cycle at the G1 phase in both H1299 and A549 cells. nih.govnih.gov This is accompanied by a reduction in the protein expression levels of key components of the EGFR-PI3K/AKT signaling pathway, which is frequently dysregulated in NSCLC and plays a crucial role in cell survival and proliferation. nih.govnih.gov Network pharmacology analyses have identified EGFR, AKT1, PI3KR1, MAPK1, IGF1, and SRC as crucial hub targets of 18α-GA in NSCLC. nih.govnih.gov

The table below outlines the research findings on the effects of 18α-Glycyrrhetinic acid on NSCLC cell lines.

Cell LineEffectMechanismKey Signaling PathwayReference
H1299, A549Antiproliferative, decreased migratory potential, induction of apoptosisG1 cell cycle arrest, decreased protein expressionEGFR-PI3K/AKT nih.govnih.gov

In the context of leukemia, this compound has been shown to be a potent inducer of apoptosis in the human promyelocytic leukemia cell line, HL-60. scilit.comnih.govfrontiersin.org Treatment with 18α-GA significantly inhibits cell proliferation and induces apoptotic cell death in a dose-dependent manner. scilit.comnih.gov

The apoptotic process triggered by 18α-GA in HL-60 cells involves both the extrinsic and intrinsic pathways. scilit.comnih.gov This is evidenced by an increase in the activity of caspase-8, caspase-9, and caspase-3. nih.govfrontiersin.org The compound also causes a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. scilit.comnih.govnih.gov Furthermore, 18α-GA modulates the expression of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and Bid, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. scilit.comnih.gov The extrinsic pathway is also activated, as indicated by the increased expression of Fas and Fas-L. scilit.comnih.gov

The table below summarizes the apoptotic mechanisms of 18α-Glycyrrhetinic acid in HL-60 leukemia cells.

EffectApoptotic PathwayKey Molecular EventsReference
Inhibition of proliferation, induction of apoptosisExtrinsic and IntrinsicActivation of caspase-8, -9, -3; decreased mitochondrial membrane potential; release of cytochrome c and AIF; increased Bax and Bid; decreased Bcl-2 and Bcl-xL; increased Fas and Fas-L. scilit.comnih.govfrontiersin.orgnih.gov

This compound has shown therapeutic potential in the context of liver disease, particularly in models of hepatic fibrosis. Hepatic stellate cells (HSCs) are the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) during liver fibrosis. nih.gov Studies have demonstrated that 18α-GA can suppress the activation of HSCs. nih.govbrieflands.com

In both human and rat HSCs, 18α-GA has been found to decrease the expression of type I and type III collagen, which are major components of the fibrotic scar tissue. nih.gov This effect is mediated through the TGF-β1/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis. nih.gov Specifically, 18α-GA reduces the mRNA and protein expression of Smad3 and its phosphorylation, while increasing the expression of the inhibitory Smad7. nih.gov By modulating this pathway, 18α-GA can attenuate the fibrogenic response of HSCs. nih.gov Furthermore, its isomer, 18α-glycyrrhizin, has been shown to induce apoptosis in activated HSCs, suggesting another mechanism for its anti-fibrotic effects. nih.govbrieflands.com

The table below details the effects of 18α-Glycyrrhetinic acid on hepatic stellate cells.

Cell TypeEffectMechanismSignaling PathwayReference
Human and Rat Hepatic Stellate CellsDecreased expression of type I and III collagen, suppression of activationDownregulation of Smad3, increased expression of Smad7TGF-β1/Smad nih.gov
Rat Hepatic Stellate Cells (18α-glycyrrhizin)Induction of apoptosisBlockade of NF-κB translocationNF-κB nih.govbrieflands.com
Leukemia Cell Lines (e.g., HL-60)

Antiviral Properties and Mechanisms

This compound, alongside its related compounds, has demonstrated a range of antiviral activities in preclinical models. Its mechanisms of action involve direct interference with viral life cycles and modulation of the host's immune response.

Inhibition of Viral Replication

The primary antiviral mechanism of glycyrrhetinic acid and its parent compound, glycyrrhizin (B1671929), involves the inhibition of viral replication. mdpi.comfrontiersin.org Studies suggest that these compounds can interfere with the early stages of a virus's replicative cycle, including adsorption and penetration into the host cell. mdpi.com For some viruses, the mechanism may involve disrupting the interaction between viral proteins and host cell receptors. mdpi.comnih.gov For instance, the parent compound glycyrrhizin has been shown to inhibit the replication of the SARS-coronavirus. nih.gov While many studies focus on the 18β isomer or the general term glycyrrhetinic acid, specific research has highlighted the role of the 18α isomer in these processes. nih.govbslonline.org

Immunomodulatory Actions in Viral Contexts

In addition to direct viral inhibition, this compound can modulate the host's immune response, which is a critical factor in controlling viral infections. Research on its isomer, 18β-GA, shows it can mitigate virus-induced hepatic inflammatory injury by suppressing the release and activity of High Mobility Group Box 1 (HMGB1), a cytokine that can promote inflammation. rsc.orgmdpi.com 18α-GA has been shown to downregulate the levels of NF-ĸB (p65) and inflammatory cytokines like IL-6 in certain cell models, which could be relevant in controlling virus-induced inflammation. frontiersin.org The parent compound, glycyrrhizic acid, has been noted to modulate the function of immune cells such as macrophages and B and T cells through its interaction with the HMGB1 signaling pathway. mdpi.com

Efficacy against Specific Viruses (e.g., Rotavirus, Epstein-Barr Virus, HIV, HRSV, MHV)

The antiviral activity of this compound and its precursor, 18α-glycyrrhizic acid, has been evaluated against several specific viruses.

Rotavirus: In a study examining the effects of glycyrrhetinic acid on MA-104 cell infection by a human rotavirus isolate, both 18α-GA and 18β-GA were found to significantly inhibit rotaviral infection. bslonline.org At a concentration of 7.68 mM, both isomers inhibited over 60% of the viral infection, with the effect becoming more pronounced at higher concentrations. bslonline.org

Epstein-Barr Virus (EBV): Research on derivatives of glycyrrhizic acid (GL) has shown that the α-isomer, 18α-GL, is as potent against EBV as the natural 18β-GL form. nih.gov The study, which measured viral antigen expression and EBV DNA copy numbers, determined the effective concentration (EC₅₀) of 18α-GL to be 30 μM. nih.gov The metabolic product, glycyrrhetinic acid, was found to be more active against EBV, though with increased cytotoxicity. mdpi.comnih.gov

Human Immunodeficiency Virus (HIV): In contrast to its efficacy against other viruses, the 18α isomer appears less effective against HIV-1. A study on the synthesis and antiviral activity of 18α-glycyrrhizic acid and its esters found that changing the stereochemistry from the natural 18β form to the 18α form resulted in a significant decrease in anti-HIV-1 activity. nih.gov

Human Respiratory Syncytial Virus (HRSV): While studies have demonstrated that glycyrrhetinic acid possesses potent anti-HRSV activity, research has primarily identified the 18β-GA isomer as the main active constituent. frontiersin.orgnih.gov It is suggested to inhibit HRSV by preventing viral attachment and internalization and by stimulating interferon secretion. nih.gov

Murine Hepatitis Virus (MHV): The protective effects against MHV, a coronavirus model, have been attributed mainly to the 18β isomer of glycyrrhetinic acid, which is believed to suppress HMGB1 release. rsc.orgnih.gov Separately, nanoparticles of the parent compound, glycyrrhizic acid, showed an inhibitory effect on MHV-A59 and reduced the production of pro-inflammatory cytokines. karger.com

Table 1: Antiviral Efficacy of this compound and Related Compounds

VirusCompound TestedCell LineKey FindingsReference
Rotavirus18α-Glycyrrhetinic acidMA-104Inhibited >60% of viral infection at 7.68 mM. bslonline.org
Epstein-Barr Virus (EBV)18α-Glycyrrhizic acid (precursor)Raji cellsAs potent as the 18β isomer with an EC₅₀ of 30 μM. nih.gov
Human Immunodeficiency Virus (HIV-1)18α-Glycyrrhizic acid and its estersMT-4 lymphoid cellsSignificantly decreased anti-HIV-1 activity compared to the 18β form. nih.gov

Antioxidant Defense Mechanisms

This compound exhibits significant antioxidant activity, primarily through the activation of key cellular defense pathways and the enhancement of antioxidant enzyme expression.

Activation of Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway

A primary mechanism for the antioxidant effect of this compound is its ability to activate the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the cellular antioxidant response. nih.gov Studies have shown that 18α-GA induces the phosphorylation of ERK (extracellular signal-regulated kinase), which in turn promotes the phosphorylation and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 upregulates the transcription of numerous antioxidant and detoxifying genes. nih.gov This Nrf2-mediated protective effect has been demonstrated against cellular damage induced by genotoxic agents. nih.govnih.gov

Enhancement of Antioxidant Enzyme Expression (HO-1, SOD, GSH-Px)

The activation of the Nrf2 pathway by this compound leads to the increased expression of several crucial antioxidant enzymes. nih.gov Research has shown that treatment with glycyrrhetinic acid can increase the expression of heme oxygenase-1 (HO-1), an enzyme that activates the intracellular antioxidant system. researchgate.netmdpi.com Furthermore, studies on glycyrrhetinic acid have demonstrated an upregulation in the activities of other important antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), which play a vital role in eliminating reactive oxygen species. nih.govresearchgate.netmdpi.com This enhancement of the body's natural antioxidant defenses contributes significantly to the compound's protective effects against oxidative stress. nih.govresearchgate.net

Protection Against DNA Damage

This compound (18α-GA) has demonstrated a protective role against DNA damage in preclinical studies. Research has focused on its ability to mitigate the genotoxic effects of certain agents through the modulation of key cellular signaling pathways.

In one study, the potential of 18α-GA to protect against DNA damage induced by mitomycin C (MMC), a known genotoxic agent, was investigated in human primary fibroblasts (HFL-1). nih.govnih.gov Pre-treatment with 18α-GA was found to prevent DNA damage and protect against MMC-induced cell death. nih.gov The mechanism behind this cytoprotective effect was identified as the activation of the nuclear factor (erythroid-derived-2)-like 2 (Nrf2) signaling pathway. nih.govnih.gov 18α-GA induces the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn promotes the phosphorylation and nuclear translocation of Nrf2. nih.gov As a key transcription factor, Nrf2 orchestrates the cellular antioxidant response by upregulating various antioxidant and detoxifying genes, which helps to counteract the oxidative stress and DNA damage caused by MMC. nih.gov The protective effect was confirmed to be dependent on both Nrf2 and ERK signaling. nih.govnih.gov A comet assay visually confirmed that pre-treatment with 18α-GA prevented the MMC-mediated DNA damage. nih.gov These findings highlight a significant, Nrf2-mediated protective effect of 18α-GA against genotoxicity. nih.gov

Model SystemInducing AgentKey FindingsMechanism of Action
Human Primary Fibroblasts (HFL-1 cells)Mitomycin C (MMC)Pre-treatment with 18α-GA protected against MMC-induced cell death and DNA damage.Activation of the ERK/Nrf2 signaling pathway, leading to an enhanced cellular antioxidant response. nih.govnih.gov
Table 1: Research Findings on Protection Against DNA Damage

Other Investigated Biological Activities

Beyond its effects on DNA integrity, this compound has been examined for its influence on the immune system and its ability to protect the liver from chemically induced injury.

Immunoregulatory Functions

In vitro studies have revealed that 18α-GA possesses significant immunomodulatory properties, particularly through its effects on dendritic cells (DCs) and key inflammatory signaling pathways.

Research on murine bone marrow-derived dendritic cells showed that 18α-GA can induce their maturation. tandfonline.com Treatment with 18α-GA led to the upregulation of surface molecules critical for immune activation, including CD40, CD86, and MHC-II. tandfonline.com This phenotypic maturation enhanced the capacity of these DCs to stimulate the proliferation of T cells. tandfonline.com Furthermore, DCs treated with 18α-GA promoted a T helper 1 (Th1) immune response, characterized by increased production of the cytokine IL-12 by the DCs and IFN-γ by T cells. tandfonline.com

The immunoregulatory effects of 18α-GA are also linked to its ability to suppress key inflammatory pathways. Studies have shown it can inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor in the inflammatory process. nih.govmedchemexpress.com For instance, a monoglucuronide derivative of 18α-GA was found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by blocking NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov

Model SystemKey FindingsMechanism of Action
Murine Dendritic Cells (DCs)Induced DC maturation; upregulated CD40, CD86, and MHC-II; stimulated T-cell proliferation and a Th1 response (increased IL-12 and IFN-γ). tandfonline.comEnhancement of DC maturation and function. tandfonline.com
RAW264.7 MacrophagesInhibited LPS-induced production of NO and IL-6; reduced expression of iNOS and COX-2. researchgate.netnih.govSuppression of NF-κB and MAPK signaling pathways. researchgate.netnih.gov
Table 2: Research Findings on Immunoregulatory Functions

Hepatoprotective Effects (e.g., CCl4-induced hepatic fibrosis models)

The protective effects of 18α-GA on the liver have been demonstrated in preclinical models of hepatic fibrosis induced by carbon tetrachloride (CCl4). The mechanisms underlying this hepatoprotection are multifaceted, involving both anti-fibrotic and antioxidant activities.

In a rat model of CCl4-induced liver fibrosis, 18α-GA was shown to inhibit the progression of fibrosis in a dose-dependent manner. nih.gov The compound was found to suppress the proliferation and activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition during liver fibrosis. nih.gov Furthermore, 18α-GA induced apoptosis in these activated HSCs. nih.gov This anti-fibrotic effect was associated with the blocking of NF-κB translocation into the nucleus, thereby inhibiting a key pathway for HSC activation and survival. nih.gov

Another critical mechanism is the activation of the Nrf2 antioxidant pathway. In a mouse model of chronic CCl4-induced liver fibrosis, treatment with glycyrrhetinic acid (GA), of which 18α-GA is an isomer, markedly reversed the pathological changes. plos.org The administration of GA led to the nuclear translocation of Nrf2 and enhanced the expression of its target antioxidant genes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX2). plos.org This resulted in a significant elevation of hepatic antioxidant enzyme activities and a reduction in lipid peroxidation, thereby protecting the liver from oxidative stress-induced damage. plos.org Studies on combinations of 18α-GA and its isomer 18β-GA also confirmed the reduction of oxidative stress markers and improvement in lipid metabolism in CCl4-treated rats. nih.gov

Model SystemKey FindingsMechanism of Action
Rat model of CCl4-induced hepatic fibrosisInhibited liver fibrosis; suppressed proliferation and activation of hepatic stellate cells (HSCs); induced HSC apoptosis. nih.govInhibition of NF-κB nuclear translocation. nih.gov
Mouse model of CCl4-induced chronic liver fibrosisReversed histopathological changes; decreased serum aminotransferases and lipid peroxidation. plos.orgActivation of the Nrf2 signaling pathway, leading to increased expression and activity of antioxidant enzymes (SOD, CAT, GPX2). plos.org
Rat model of CCl4-induced hepatic damageAlleviated liver injury; improved glucose tolerance; reversed the decrease in SOD and GSH and the increase in lipid markers. nih.govReduction of oxidative stress markers and regulation of lipid metabolism-related genes. nih.gov
Table 3: Research Findings on Hepatoprotective Effects

Structure Activity Relationship Sar Studies of 18α Glycyrrhetinic Acid and Its Derivatives

Impact of C-18 Stereochemistry on Biological Activity and Selectivity

Research consistently shows that the 18α-epimer often exhibits distinct, and sometimes superior, activity compared to its more common 18β counterpart. For instance, in studies on anti-inflammatory activity, the 18α-epimer of glycyrrhetinic acid and its monoglucuronide derivative (18α-GAMG) demonstrated superior inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and IL-6 production in RAW264.7 cells compared to the corresponding 18β forms. nih.govchemfaces.com This suggests that the trans-configuration of the D/E rings in 18α-GA is more favorable for interacting with targets in the NF-κB and MAPK inflammatory signaling pathways. nih.govresearchgate.net

Conversely, for other targets, the 18β configuration is more potent. In a comparative study of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease, 18β-GA was a potent inhibitor (IC₅₀ = 8.93 µM), whereas 18α-GA showed only moderate activity (IC₅₀ = 104.35 µM). nih.gov

In the context of cytotoxicity, the difference can be more nuanced, affecting selectivity rather than just potency. While some studies report that 18β-GA is slightly more cytotoxic than the 18α epimer, the cytotoxicity of the parent compounds is often considered negligible. researchgate.net However, derivatives show that stereochemistry at C-18 influences receptor modulation. For example, both methyl 2-cyano-3,11-dioxo-18α-olean-1,12-dien-30-oate (α-CDODA-Me) and its 18β-isomer (β-CDODA-Me) act as peroxisome proliferator–activated receptor γ (PPARγ) agonists, but they induce different interactions with coactivators, making them selective receptor modulators. aacrjournals.org This indicates that the C-18 stereochemistry, by affecting the E-ring's conformation, can fine-tune the biological response. aacrjournals.orgscielo.br

Comparative Activity of 18α-GA and 18β-GA Derivatives
Compound/Derivative TypeTarget/ActivityFindingReference
18α-GA vs. 18β-GAAnti-inflammatory (NO, IL-6 inhibition)18α-epimer is more potent. nih.gov
18α-GA vs. 18β-GABACE1 Inhibition18β-epimer is significantly more potent. nih.gov
α-CDODA-Me vs. β-CDODA-MePPARγ AgonismBoth are active, but differ in coactivator interaction, showing selectivity. aacrjournals.org

Influence of C-3 and C-30 Position Modifications

The C-3 hydroxyl (C3-OH) group in ring A and the C-30 carboxyl (C30-COOH) group in ring E are the most frequently modified positions on the glycyrrhetinic acid scaffold. nih.gov These modifications are primarily aimed at altering polarity and enhancing bioactivity, particularly antitumor effects. nih.gov

Modifications at the C-3 position often involve converting the hydroxyl group into a carbonyl or oxime group, or introducing nitrogen-containing substituents like amino acids. nih.gov The introduction of amino acid moieties, such as alanyloxy or sarcosyloxy, has been shown to yield derivatives with high cytotoxic activity. mdpi.com For example, derivatives substituted with aspartic and glutamic acid have demonstrated potent activity, with a glutamic acid derivative (compound 36) showing an IC₅₀ value between 1.27–2.33 µM and high selectivity. mdpi.com

The C-30 carboxyl group is commonly modified through esterification or amidation. Esterification at C-30 has been found to improve antitumor efficacy compared to the parent acid. nih.gov This is often attributed to an increase in the compound's lipophilicity. For instance, among a series of C-30 ester derivatives, the benzyl (B1604629) ester showed significant activity with IC₅₀ values between 6.15–23.82 µM. nih.gov Similarly, amidation of the C-30 carboxyl group with piperazine (B1678402) fragments has yielded derivatives with noticeable antiproliferative activity. rsc.org However, the effect can be context-dependent; in some antiviral studies, modification of the carboxyl group at C-30 was found to potentially reduce antiviral activity. umlub.pl

Impact of C-3 and C-30 Modifications on Antitumor Activity
Modification SiteType of ModificationEffect on BioactivityExampleReference
C-3Introduction of amino acid moietiesIncreased cytotoxicity and selectivityGlutamic acid derivative 36 (IC₅₀: 1.27–2.33 µM) mdpi.com
C-30Esterification (e.g., benzyl ester)Improved activity against tumor cell linesBenzyl ester derivative 14 (IC₅₀: 6.15–23.82 µM) nih.gov
C-3 & C-30Glycine at C-3, i-propyl ester at C-30Most active in a series against 15 tumor cell linesCompound 24 mdpi.com

Role of C11-Carbonyl and C3-Hydroxy Groups in Receptor Binding and Targeting

The ability of glycyrrhetinic acid to selectively target certain cells, particularly hepatocellular carcinoma (HCC) cells, is attributed to the presence of specific GA receptors on the cell surface. mdpi.comnih.gov Research has been conducted to determine which functional groups on the GA scaffold are essential for this receptor-mediated targeting.

Studies using various GA derivatives to compete with a fluorescently labeled GA for receptor binding sites on HepG2 cells have provided clear insights. nih.gov These investigations revealed that the C-18 stereochemistry plays the most critical role in the targeting effect, with the β-configuration being the most important contributor. mdpi.comnih.gov

In contrast, the C11-carbonyl and C3-hydroxy groups appear to have a less significant role in this specific targeting action. mdpi.comnih.govresearchgate.net Modification of the C3-hydroxy group, for example by acetylation to form 3-acetyl-18β-GA, did not eliminate the compound's ability to compete for binding sites, suggesting this group has little influence on receptor binding for HCC targeting. nih.govscispace.com Similarly, the C11-carbonyl group was found to have only a limited influence on the targeting action. mdpi.comnih.gov This indicates that for the design of liver-targeting drug delivery systems, modifications at the C-3 and C-11 positions are well-tolerated without losing the inherent targeting capability of the GA scaffold.

Relationship between Structural Modifications and Enhanced Bioactivity/Selectivity

The strategic combination of modifications at different positions on the 18α-glycyrrhetinic acid skeleton can lead to dramatic improvements in biological activity and selectivity. SAR studies have moved beyond single modifications to explore how multiple changes work in concert to optimize a compound's pharmacological profile.

A compelling example is the development of highly potent and selective inhibitors of human carboxylesterase 2 (hCE2), an enzyme involved in drug metabolism. nih.gov Starting with the glycyrrhetinic acid scaffold, researchers introduced several modifications: converting the 11-oxo-12-ene system to a 12-diene, and modifying both the C-3 hydroxyl and C-30 carboxyl groups. This multi-pronged approach resulted in a derivative (compound 15) with an IC₅₀ of 0.02 μM, making it 3,463-fold more potent than the parent GA. Furthermore, it demonstrated excellent selectivity, being over 1000-fold more selective for hCE2 over the related hCE1 enzyme. nih.gov

Another example is the enhancement of cytotoxicity and PPARγ agonist activity through modification of ring A. The introduction of a 2-cyano group into the pentacyclic ring system of both 18α- and 18β-glycyrrhetinic acid derivatives (α-CDODA-Me and β-CDODA-Me) greatly enhanced their cytotoxicity against colon cancer cells and was essential for their activity as PPARγ agonists. aacrjournals.org

These findings underscore that significant gains in potency and selectivity are often achieved not by a single alteration but by a rational combination of structural changes across the molecule.

Examples of Enhanced Bioactivity through Structural Modification
DerivativeStructural ModificationsEnhanced Bioactivity/SelectivityReference
Compound 15 (hCE2 Inhibitor)- Conversion of 11-oxo-12-ene to 12-diene
  • C-3 hydroxyl to 3-O-β-carboxypropionyl
  • C-30 carboxyl to ethyl ester
  • 3463-fold increase in potency; >1000-fold selectivity for hCE2 over hCE1. nih.gov
    α-CDODA-Me- Introduction of a 2-cyano group
  • Methyl ester at C-30
  • Greatly enhanced cytotoxicity and conferred PPARγ agonist activity. aacrjournals.org

    Design Principles for Novel Derivatives

    The collective findings from SAR studies on 18α-glycyrrhetinic acid and its related isomers provide a set of guiding principles for the rational design of new, more effective therapeutic agents. These principles help medicinal chemists to strategically modify the GA scaffold to achieve desired biological outcomes.

    Key design principles include:

    Leverage C-18 Stereochemistry: The stereochemistry at C-18 is a primary tool for tuning activity and selectivity. The 18α-configuration can be specifically selected to enhance certain activities, such as anti-inflammatory effects, while the 18β-configuration may be better for other targets like BACE1. nih.govnih.gov

    Esterify or Amidate C-30 to Increase Lipophilicity: Converting the C-30 carboxylic acid to an ester or amide is a reliable strategy to increase lipophilicity, which often correlates with improved antitumor activity. nih.govrsc.org

    Introduce Nitrogen Heterocycles: The addition of nitrogen-containing groups, either at C-3 or by forming heterocyclic rings fused to the main scaffold, is a proven method for improving cytotoxic effects. nih.govmdpi.com

    Consider Bioisosteric Replacement: For the C-30 carboxyl group, bioisosteric replacement with moieties like 1,2,4-oxadiazole (B8745197) rings can be an effective strategy. This can improve metabolic stability and act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. mdpi.com

    Combine Modifications for Synergistic Effects: The most significant enhancements in potency and selectivity are often achieved through simultaneous, rational modifications at multiple sites on the GA scaffold, as demonstrated in the development of hCE2 inhibitors. nih.gov

    By applying these principles, researchers can more efficiently navigate the chemical space around the 18α-glycyrrhetinic acid core to develop novel derivatives with optimized therapeutic potential.

    Chemical Synthesis and Biotransformation Methodologies

    Approaches for Chemical Synthesis of 18α-Glycyrrhetinic Acid

    The chemical synthesis of 18α-Glycyrrhetinic acid (18α-GA), a D/E-trans-stereoisomer of the more naturally abundant 18β-Glycyrrhetinic acid, primarily involves the isomerization of its precursor. Due to the low natural availability of the 18α isomer, most approaches start with either 18β-Glycyrrhizic acid (GA) or 18β-Glycyrrhetinic acid. espublisher.comespublisher.comfrontiersin.org

    A common method involves alkaline isomerization. mdpi.com For instance, boiling a solution of 18β-Glycyrrhizic acid in aqueous pyridine (B92270) with potassium hydroxide (B78521) (KOH) can yield a mixture of the 18α and 18β isomers. nih.gov Subsequent purification steps are then required to isolate the 18α form. nih.govscispace.com Similarly, 18α-GA can be prepared by the alkaline isomerization of 18β-GA. mdpi.com

    Another approach involves treating 18β-glycyrrhizic acid with a methanolic solution of hydrochloric acid (HCl), which results in a mixture of the methyl esters of both 18α- and 18β-glycyrrhetinic acids. researchgate.net This mixture can then be separated. The purified methyl 18α-glycyrrhetinate subsequently undergoes alkaline hydrolysis to yield 18α-Glycyrrhetinic acid. researchgate.net

    A patented method describes a process that utilizes the specific physicochemical properties of 18α-glycyrrhetinic acid. google.com In this technique, an insoluble 18α-glycyrrhetinate is generated in an acidic alcohol solution. This insoluble salt is filtered to obtain a highly pure intermediate, which is then hydrolyzed in alkaline water to produce 18α-glycyrrhetinic acid with high content and few impurities. google.com

    Starting MaterialKey Reagents/ConditionsProductReference
    18β-Glycyrrhizic acid2 N KOH in 50% aqueous pyridine, boilingMixture of 18α and 18β isomers nih.gov
    18β-Glycyrrhizic acidMethanolic HClMixture of methyl esters of 18α- and 18β-glycyrrhetinic acids researchgate.net
    18β-Glycyrrhetinic acidAlkaline isomerization18α-Glycyrrhetinic acid mdpi.com
    Diammonium glycyrrhizateAlcohol sulfate (B86663) solution, then NaOH solution18α-Glycyrrhetinic acid google.com

    Derivatization Strategies

    Chemical modifications of 18α-Glycyrrhetinic acid are explored to create novel derivatives with potentially enhanced properties. These strategies primarily target the hydroxyl group at the C-3 position and the carboxyl group at the C-30 position.

    Esterification is a common derivatization strategy. The carboxyl group of 18α-GA can be converted into various esters. For example, methyl esters of 18α-glycyrrhetinic acid have been synthesized. researchgate.net A patent also describes the synthesis of 11-deoxidation-18α-glycyrrhetinic acid ester compounds, such as the ethyl ester, which are noted for being fat-soluble. google.com Furthermore, new esters of the related 18α-glycyrrhizic acid, including sulfate, nicotinates, and 4-methoxycinnamate, have been synthesized, indicating that the aglycone structure is amenable to such modifications. nih.govscispace.com

    The conjugation of amino acids and peptides to the glycyrrhetinic acid scaffold is a widely used strategy to modify its properties. espublisher.com While much of the published research focuses on the 18β isomer, the synthetic methods are broadly applicable. These conjugations are typically achieved by forming an amide bond with the C-30 carboxyl group or an ester linkage with the C-3 hydroxyl group. nih.govmdpi.com

    Standard peptide coupling reagents are employed for these syntheses. Common methods involve the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling reagent, often in combination with additives like N-hydroxysuccinimide (HONSu) or 1-hydroxybenzotriazole (B26582) (HOBt) in solvents such as dioxane, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). nih.govscispace.com For instance, derivatives of glycyrrhetinic acid with amino acids like L-isoleucine, L-leucine, and L-phenylalanine have been synthesized using the chloranhydride method with their respective methyl or tert-butyl esters. espublisher.com

    Glycosylation represents another key derivatization strategy. The synthesis of 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG) has been achieved through several routes. mdpi.comnih.gov

    One method involves the alkaline isomerization of 18β-glycyrrhetinic acid monoglucuronide (18β-GAMG). mdpi.comrsc.org 18β-GAMG itself can be produced via the selective enzymatic hydrolysis of the terminal glucuronic acid from 18β-Glycyrrhizic acid using a β-glucuronidase from sources like Aspergillus sp. mdpi.comrsc.org

    A complete chemical synthesis route has also been developed. google.com This multi-step process starts with glycyrrhetinic acid, where the C-30 carboxyl group is first protected as a benzyl (B1604629) ester. The C-3 hydroxyl group then reacts with a benzoylated glucuronic acid methyl ester glycosyl donor in the presence of a Lewis acid catalyst to form the glycosidic bond. Finally, a series of deprotection steps removes the methyl, benzoyl, and benzyl groups to yield the target 18α-glycyrrhetinic acid monoglucuronide. google.com

    Creation of Amino Acid and Peptide Conjugates

    Microbial Biotransformation for Novel Metabolites

    Microbial biotransformation is a powerful tool for generating novel derivatives of triterpenoids under mild reaction conditions. actascientific.com This approach has been applied to glycyrrhetinic acid to produce new metabolites, some of which feature the 18α configuration.

    One study reported the biotransformation of 18β-glycyrrhetinic acid using several fungi, which led to the isolation of seven metabolites. researchgate.netnih.gov Among these was 15α-hydroxy-18α-glycyrrhetinic acid, a new natural product, which was produced by the fungus Absidia pseudocylinderospora. researchgate.netnih.gov The inversion of the stereochemistry at the C-18 position is a known, though less common, outcome of these biotransformations. researchgate.net

    A range of microorganisms has been screened for their ability to biotransform glycyrrhizin (B1671929) (the glycoside of glycyrrhetinic acid) and glycyrrhetinic acid itself. The primary goal of many of these screenings is the hydrolysis of glycyrrhizin to 18β-glycyrrhetinic acid, but the production of the 18α isomer is also observed. actascientific.comresearchgate.net

    Fungi are frequently employed for these transformations. Strains of Aspergillus, Penicillium, Fusarium, and Cunninghamella have been shown to metabolize glycyrrhetinic acid and its precursors. researchgate.netnih.govnih.govtandfonline.commdpi.com For example, a study screening nine different microbial strains found that the bacterium Escherichia coli (sonicated) produced the highest concentration of 18α-GA from a Glycyrrhiza glabra root extract, while among the fungi tested, Penicillium chrysogenum was the most effective. actascientific.com

    The table below summarizes microorganisms identified for their role in the biotransformation of glycyrrhetinic acid and its precursors, leading to novel metabolites, including the 18α isomer.

    MicroorganismSubstrateKey Metabolite(s)Reference
    Absidia pseudocylinderospora ATCC 2416918β-Glycyrrhetinic acid15α-hydroxy-18α-glycyrrhetinic acid researchgate.netnih.gov
    Gliocladium viride ATCC 1009718β-Glycyrrhetinic acid7β,15α-dihydroxy-18β-glycyrrhetinic acid nih.gov
    Cunninghamella echinulata ATCC 8688a18β-Glycyrrhetinic acid1α-hydroxy-18β-glycyrrhetinic acid researchgate.netnih.gov
    Cunninghamella elegans18β-Glycyrrhetinic acid3β,7β-dihydroxy-11-oxo-olean-12-en-30-oic acid nih.govtandfonline.com
    Fusarium lini18β-Glycyrrhetinic acid3,11-dioxo-olean-12-en-30-oic acid nih.govtandfonline.com
    Escherichia coli MTCC 1652Glycyrrhiza glabra root extract18α-GA and 18β-GA actascientific.com
    Penicillium chrysogenumGlycyrrhiza glabra root extract18α-GA and 18β-GA actascientific.com
    Aspergillus nigerGlycyrrhizin18β-Glycyrrhetinic acid researchgate.netmdpi.com

    Characterization of Biotransformed Products

    The structural elucidation of novel compounds derived from the biotransformation of 18alpha-Glycyrrhetinic acid is a critical step that relies on a combination of advanced spectroscopic and chromatographic techniques. The characterization process confirms the identity of the new metabolites and precisely maps the structural modifications introduced by microbial or enzymatic catalysts. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    High-Performance Liquid Chromatography (HPLC) is frequently utilized for the separation, purification, and quantification of biotransformation products. researchgate.netactascientific.com For instance, the simultaneous analysis of 18α-glycyrrhetinic acid (18α-GA) and its isomer 18β-glycyrrhetinic acid (18β-GA) has been successfully achieved using a reversed-phase C18 column. researchgate.netactascientific.com A typical mobile phase for this separation consists of a mixture of acetonitrile (B52724), tetrahydrofuran, and water (e.g., 10:80:10, v/v/v), with UV detection commonly set at 254 nm. researchgate.netactascientific.com This method allows for clear resolution and quantification of the parent compound and its metabolites in the reaction mixture.

    Mass Spectrometry provides essential information regarding the molecular weight of the biotransformed products. Changes in the mass-to-charge ratio (m/z) compared to the parent this compound molecule indicate specific chemical modifications, such as hydroxylation (an addition of 16 Da) or dehydrogenation (a loss of 2 Da).

    Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HMQC, and HMBC), is indispensable for the definitive structural elucidation of the metabolites. researchgate.netresearchgate.net ¹H NMR spectra reveal the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. researchgate.netespublisher.com The appearance of new signals or significant shifts in the chemical shifts of existing signals in the spectra of the products compared to the starting material allows for the precise determination of the site and nature of the biotransformation. researchgate.netespublisher.com For example, the configuration at the C-18 position can be readily distinguished by examining the chemical shifts of characteristic carbons like C-12, C-13, C-18, and C-28 in the ¹³C NMR spectrum. researchgate.net

    Fungal Biotransformation Products

    A notable example of biotransformation involves the fermentation of 18beta-glycyrrhetinic acid with fungi such as Absidia pseudocylinderospora, Gliocladium viride, and Cunninghamella echinulata. While the substrate is the beta isomer, this process yielded a new natural product, 15α-hydroxy-18α-glycyrrhetinic acid , indicating an inversion of the stereochemistry at the C-18 position alongside hydroxylation. researchgate.netresearchgate.netsemanticscholar.org The characterization of this novel alpha-isomer metabolite was accomplished through extensive spectroscopic analysis. researchgate.netresearchgate.net

    Further studies on the biotransformation of this compound by fungi like Curvularia lunata and Trichothecium roseum have been reported to yield hydroxylated derivatives, specifically 7β-Hydroxy-18α-glycyrrhetinic acid and 7β,15α-Dihydroxy-18α-glycyrrhetinic acid . jmaps.in

    The table below summarizes key biotransformed products originating from glycyrrhetinic acid isomers, with a focus on the resulting 18-alpha compounds and their characterization.

    Table 1: Selected Biotransformation Products of Glycyrrhetinic Acid

    Original Substrate Microorganism(s) Biotransformed Product(s) Key Analytical Techniques Reference(s)
    18β-Glycyrrhetinic acid Absidia pseudocylinderospora, Gliocladium viride, Cunninghamella echinulata 15α-hydroxy-18α-glycyrrhetinic acid ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMBC, HMQC researchgate.net, researchgate.net
    18α-Glycyrrhetinic acid Curvularia lunata, Trichothecium roseum 7β-Hydroxy-18α-glycyrrhetinic acid Not specified in detail jmaps.in
    18α-Glycyrrhetinic acid Curvularia lunata, Trichothecium roseum 7β,15α-Dihydroxy-18α-glycyrrhetinic acid Not specified in detail jmaps.in
    Glycyrrhizin Escherichia coli 18α-Glycyrrhetinic acid HPLC actascientific.com

    The detailed spectroscopic data are crucial for confirming these structures. In the case of 15α-hydroxy-18α-glycyrrhetinic acid , the structure was confirmed by comparing its NMR and mass spectral data with those of the starting material. researchgate.net The introduction of a hydroxyl group at the C-15 position was evidenced by the appearance of a new downfield signal in the ¹H NMR spectrum corresponding to the proton attached to the hydroxylated carbon, and the corresponding carbon signal in the ¹³C NMR spectrum. researchgate.net Two-dimensional NMR experiments like HMBC were used to establish the exact position of the new functional group by observing correlations between protons and carbons over two or three bonds. researchgate.net

    Table 2: Key Spectroscopic Data for Characterization of a Biotransformed Product

    Compound Technique Key Spectral Features Interpretation Reference(s)
    15α-hydroxy-18α-glycyrrhetinic acid ¹³C NMR Shift of C-15 signal; Shifts in adjacent carbons (C-8, C-14, C-16, C-17) Confirms hydroxylation at C-15 position. researchgate.net
    ¹H NMR Appearance of new signal for H-15 (δ 4.71, dd) Indicates presence of a proton on the newly hydroxylated carbon. researchgate.net
    HMBC Cross-peaks observed between H-15 and carbons C-8, C-14, C-16, C-17, and C-27 Confirms the location of the hydroxyl group at C-15. researchgate.net

    This rigorous characterization process ensures the unambiguous identification of novel molecules produced through biotransformation, paving the way for further investigation of their properties.

    Analytical Methodologies for Research and Quantification

    High-Performance Liquid Chromatography (HPLC) Applications

    High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 18α-glycyrrhetinic acid due to its high resolution, sensitivity, and reproducibility.

    The quantification of 18α-glycyrrhetinic acid in biological samples like plasma and cell lysates is fundamental to understanding its pharmacokinetic profile. Researchers have developed and validated sensitive HPLC methods for this purpose.

    For instance, a reproducible HPLC method was established for the determination of both 18α-glycyrrhetinic acid and its isomer, 18β-glycyrrhetinic acid, in rat plasma. nih.gov This method utilized a Kromasil C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution, allowing for the successful analysis of the compounds after administration to rats. nih.gov The detection was carried out at 250 nm. nih.gov

    Similarly, HPLC methods have been developed for the quantification of glycyrrhetinic acid within cells. A reverse-phase HPLC (RP-HPLC) method was established to identify and estimate 18β-glycyrrhetinic acid in HepG2 cell lysates. nih.gov This analysis used a C-18 reversed-phase column with a mobile phase of methanol (B129727) and a mixture of acetonitrile, tetrahydrofuran (B95107), and water. nih.gov Such methods are crucial for determining the intracellular concentration of the compound, providing insights into its cellular uptake and mechanism of action. nih.gov

    Table 1: Examples of HPLC Methods for Quantification in Biological Matrices

    Analyte(s)MatrixColumnMobile PhaseDetectionReference
    18α-GA, 18β-GARat PlasmaKromasil C18 (150 mm x 4.6 mm, 5 µm)Acetonitrile : 4 mmol/L ammonium acetate solution (46:54, v/v)250 nm nih.gov
    18β-GAHepG2 Cell LysateC-18 Supelco (150 x 4.7 mm, 3 µm)80% Methanol and 20% Acetonitrile:Tetrahydrofuran:Water (10:80:10, v/v/v)Not Specified nih.gov
    18β-GAPlasma/SerumShandon Hypersil BDS C18Acetonitrile–0.02 M potassium dihydrogen orthophosphate (pH 3.0)Not Specified researchgate.net

    The separation of the 18α- and 18β-diastereomers of glycyrrhetinic acid is a significant analytical challenge due to their structural similarity. However, effective HPLC methods have been developed to achieve this separation, which is critical for studying the distinct biological activities of each isomer.

    A notable method involves the use of a chiral stationary phase. An efficient separation was achieved using a Merck ChiraSpher column with a mobile phase of methanol and water (65:35, v/v). nih.gov This method demonstrated excellent resolution between the two isomers, with a resolution factor of 2.3, and a run time of less than 30 minutes. nih.govcapes.gov.br The addition of 0.2% acetic acid to the aqueous part of the mobile phase was found to improve the system's robustness without compromising the separation. nih.gov

    Another approach utilizes a more common C18 column with a specific mobile phase composition. For instance, a mixture of acetonitrile, tetrahydrofuran, and water (10:80:10 v/v) has been used to simultaneously analyze both 18α-GA and 18β-GA. actascientific.com

    Table 2: HPLC Methods for Isomer Separation

    ColumnMobile PhaseKey FeatureReference
    Merck ChiraSpher (chiral)Methanol : Water (65:35, v/v)Excellent resolution (factor of 2.3) nih.govcapes.gov.br
    RP C18Acetonitrile : Tetrahydrofuran : Water (10:80:10, v/v)Simultaneous analysis of both isomers actascientific.com
    Zorbax Extended C-180.1% Formic acid in water and Acetonitrile (gradient)Not Specified researchgate.net

    Quantitative Determination in Biological Matrices (e.g., Plasma, Cell Lysates)

    High-Performance Thin-Layer Chromatography (HPTLC)

    High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the quantification of glycyrrhetinic acid isomers. It is particularly useful for the analysis of herbal extracts and formulations.

    An HPTLC method was developed for the simultaneous determination of glycyrrhizin (B1671929), 18α-GA, and 18β-GA in rat plasma. nih.govresearchgate.net This demonstrates the applicability of HPTLC in pharmacokinetic studies. For the analysis of herbal extracts, a method using a mobile phase of toluene, ethyl acetate, formic acid, and methanol has been reported. researchgate.net Another HPTLC method for glycyrrhetinic acid employed a mobile phase of chloroform, methanol, and formic acid (9:1:0.1, v/v), achieving a compact spot at an Rf value of 0.42 ± 0.03. nih.gov Densitometric analysis is typically performed in the absorbance mode at a specific wavelength, such as 254 nm, for quantification. nih.gov

    Table 3: HPTLC Methods for 18α-Glycyrrhetinic Acid Analysis

    Matrix/Sample TypeMobile PhaseDetection WavelengthReference
    Rat PlasmaNot specifiedNot specified nih.govresearchgate.net
    Herbal Extract/GelToluene:Ethyl acetate:Formic acid:Methanol (3:3:0.8:0.4 v/v)279 nm researchgate.net
    GeneralChloroform:Methanol:Formic acid (9:1:0.1, v/v)254 nm nih.gov
    Herbal ExtractToluene:Ethyl acetate:Glacial acetic acid (12.5:7.5:0.5)254 nm

    Spectroscopic Characterization (e.g., 13C NMR for Stereochemistry)

    Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and confirmation of the stereochemistry of 18α-glycyrrhetinic acid.

    Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for distinguishing between the 18α and 18β isomers. The configuration at the C-18 position significantly influences the chemical shifts of several key carbon atoms. researchgate.net Specifically, the chemical shifts of C-12, C-13, C-18, and the carboxylic acid carbon (C-30) are characteristic and can be used to definitively identify the 18α-isomer. researchgate.net For example, in the ¹³C NMR spectrum of 18α-glycyrrhetinic acid, the signal for the free 30-COOH group appears around 180.0 ppm. scispace.com The chemical shifts for other carbons, such as C-11 (a ketone) and C-12 (part of an α,β-unsaturated system), appear at approximately 200 ppm and 128 ppm, respectively. chemistryviews.org

    Researchers have published detailed ¹³C NMR data for various derivatives of both 18α- and 18β-glycyrrhetinic acid, providing a valuable reference for structural confirmation. researchgate.netespublisher.com These spectroscopic data, often combined with other techniques like ¹H NMR and mass spectrometry, provide a complete and unambiguous characterization of the molecule. espublisher.comrsc.org

    Table 4: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Glycyrrhetinic Acid Isomers

    Carbon Atom18α-Isomer (approx. ppm)18β-Isomer (approx. ppm)SignificanceReference
    C-12123.6128The chemical shift is influenced by the stereochemistry at C-18. researchgate.netscispace.comchemistryviews.org
    C-13171.0169.69The environment of this quaternary carbon is altered. researchgate.netscispace.comespublisher.com
    C-18~42.4~48.33Direct indicator of the stereochemical difference. researchgate.netscispace.comespublisher.com
    C-30 (COOH)180.0182.24The electronic environment of the carboxyl group is affected. scispace.comespublisher.com

    Advanced Research Methodologies in 18α Glycyrrhetinic Acid Studies

    Network Pharmacology for Target and Pathway Identification

    Network pharmacology is a powerful in-silico approach that investigates the interactions between drug compounds, their molecular targets, and associated diseases from a network perspective. This methodology has been pivotal in mapping the multi-targeted effects of 18α-GA.

    Construction of Compound-Target-Disease Networks

    The initial step in network pharmacology involves the construction of a comprehensive network that visually represents the relationships between 18α-GA, its potential protein targets, and the diseases it may influence. This is achieved by integrating data from various pharmacology and bioinformatics databases.

    For instance, in a study investigating the effects of 18α-GA on non-small cell lung cancer (NSCLC), researchers identified potential targets of the compound and genes associated with the disease from multiple databases. frontiersin.orgnih.govfrontiersin.org By finding the overlapping targets, they were able to construct a "compound-target-disease" network. frontiersin.orgnih.govresearchgate.net This network, often visualized using software like Cytoscape, provides a holistic view of the compound's potential mechanisms of action. frontiersin.orgresearchgate.netnih.gov In one such study, the network for 18α-GA and NSCLC consisted of 181 common targets, represented as nodes connected by edges that signify their interactions. frontiersin.orgnih.govresearchgate.netnih.gov

    Identification of Crucial Hub Targets

    Within the complex compound-target-disease network, certain proteins, known as hub targets, play a more critical role due to their high degree of connectivity. Identifying these hub targets is a key objective of network pharmacology as they often represent the most influential nodes in the biological pathways affected by the compound.

    Through topological analysis of the protein-protein interaction (PPI) network, several crucial hub targets for 18α-GA have been identified in the context of NSCLC. frontiersin.orgnih.govresearchgate.net These include Epidermal Growth Factor Receptor (EGFR), RAC-alpha serine/threonine-protein kinase (AKT1), Phosphatidylinositol 3-kinase regulatory subunit alpha (PIK3R1), Mitogen-activated protein kinase 1 (MAPK1), Insulin-like growth factor 1 (IGF1), and Proto-oncogene tyrosine-protein kinase Src (SRC). frontiersin.orgnih.govresearchgate.net The identification of these targets suggests that 18α-GA exerts its effects not through a single target, but by modulating a network of interconnected proteins. frontiersin.org

    Molecular Docking Simulations for Ligand-Target Interactions

    To further validate the interactions predicted by network pharmacology, molecular docking simulations are employed. This computational technique models the interaction between a ligand (18α-GA) and a target protein at the molecular level, predicting the binding affinity and conformation. A lower binding energy generally indicates a more stable and favorable interaction.

    Molecular docking studies have consistently demonstrated the strong binding affinity of 18α-GA to its identified hub targets. For example, in the context of NSCLC, docking simulations have confirmed that 18α-GA can effectively bind to key targets like EGFR, AKT1, and PIK3R1. frontiersin.orgresearchgate.net Similarly, in studies related to gastric cancer, molecular docking revealed a significant binding energy between 18α-GA and MAPK3, a key component of the MAPK signaling pathway. nih.govaging-us.com Other studies have also used this method to explore the interaction of 18α-GA with targets like the progesterone (B1679170) receptor and enzymes such as α-amylase and α-glucosidase. scienceopen.com

    Table 1: Molecular Docking Results for 18α-Glycyrrhetinic Acid with Various Protein Targets
    Protein TargetAssociated ConditionBinding Energy (kcal/mol)Reference
    MAPK3Gastric Cancer-7.0 aging-us.com
    Progesterone Receptor (1SQN)Breast Cancer-6.36 scienceopen.com

    Integration with Omics Data Analysis (e.g., Gene Expression, Proteomics)

    The integration of network pharmacology and molecular docking with omics data, such as genomics, transcriptomics, and proteomics, provides a more comprehensive understanding of the biological effects of 18α-GA. This multi-omics approach allows researchers to observe the global changes in gene and protein expression within cells or tissues following treatment with the compound.

    Studies have utilized transcriptomics to analyze the changes in messenger RNA (mRNA) expression levels in cancer cells treated with 18α-GA. For example, research has shown that 18α-GA can down-regulate the expression of pro-inflammatory and growth-related genes in prostate cancer cells, such as NF-κB (p65), VEGF, and MMP-9. nih.gov Conversely, it can upregulate the expression of anti-inflammatory genes like NAG-1. nih.gov In other research, transcriptomic analysis has been used to investigate the effects of related compounds on gene expression in HeLa cells and in response to drought stress in plants. researchgate.netunavarra.es Proteomics, which studies the entire set of proteins, has also been employed to analyze changes in protein levels, further validating the targets identified through computational methods. frontiersin.org

    In Vitro Experimental Validation Techniques (e.g., Flow Cytometry, Western Blot, RT-PCR)

    The predictions and hypotheses generated from computational and omics studies must be validated through rigorous in vitro experiments. Techniques such as flow cytometry, Western blot, and reverse transcription-polymerase chain reaction (RT-PCR) are crucial for confirming the functional effects of 18α-GA at the cellular and molecular levels.

    Flow Cytometry: This technique is widely used to analyze the cell cycle and apoptosis (programmed cell death). Studies have shown that 18α-GA can induce cell cycle arrest, often at the G1 phase, and promote apoptosis in cancer cells. frontiersin.orgnih.govresearchgate.net For example, in NSCLC cell lines, flow cytometry demonstrated that 18α-GA treatment led to an increased percentage of cells in the G1 phase and a significant induction of apoptosis. frontiersin.orgresearchgate.netnih.gov

    Western Blot: This method is used to detect and quantify specific proteins in a sample. Western blotting has been instrumental in confirming the effects of 18α-GA on the protein expression levels of its key targets. For instance, it has been used to show that 18α-GA treatment reduces the expression of proteins in the EGFR-PI3K/AKT signaling pathway in NSCLC cells. frontiersin.orgnih.govresearchgate.net Similarly, it has validated the downregulation of proteins like KRAS and p-ERK1/2 in gastric cancer cells. nih.gov

    RT-PCR (Reverse Transcription-Polymerase Chain Reaction): RT-PCR is used to measure the expression levels of specific genes. This technique has been used to confirm the findings from transcriptomics analyses. For example, RT-PCR has verified that 18α-GA can suppress the mRNA expression of key genes involved in cancer progression, such as those in the MAPK signaling pathway. frontiersin.orgresearchgate.netnih.gov

    Table 2: Summary of In Vitro Validation Findings for 18α-Glycyrrhetinic Acid
    TechniqueCell Line(s)Key FindingReference
    Flow CytometryH1299, A549 (NSCLC)Induces G1 phase cell cycle arrest and apoptosis. frontiersin.orgresearchgate.net
    Western BlotH1299, A549 (NSCLC)Decreased protein expression of EGFR, PI3K, and AKT. frontiersin.org
    RT-PCRH1299, A549 (NSCLC)Suppressed mRNA expression of genes in the EGFR-PI3K/AKT pathway. frontiersin.orgresearchgate.net
    Western BlotAGS (Gastric Cancer)Suppressed expression of KRAS and p-ERK1/2 proteins. nih.gov
    RT-PCRAGS (Gastric Cancer)Suppressed mRNA expression of KRAS, ERK1, and ERK2. nih.govaging-us.com
    Flow CytometryDU-145 (Prostate Cancer)Inhibited proliferation and induced apoptosis. nih.gov

    Future Research Directions and Translational Potential

    Elucidation of Uncharted Molecular Mechanisms

    While current research has identified several molecular targets of 18α-GA, a complete understanding of its mechanism of action is still evolving. frontiersin.org Future studies are crucial to map the full spectrum of its intracellular signaling pathways.

    One key area of future investigation is the comprehensive characterization of its interaction with signaling cascades. For instance, in non-small cell lung cancer (NSCLC) cells, 18α-GA has been shown to regulate the EGFR-PI3K/AKT signaling pathway. frontiersin.org However, network pharmacology studies suggest that other related pathways may also be modulated by 18α-GA to suppress tumor growth, warranting further in-vitro and in-vivo validation. frontiersin.org Similarly, while it is known to inhibit the NF-κB signaling pathway, the upstream and downstream modulators of this interaction are not fully elucidated. frontiersin.orgmedchemexpress.com

    Another uncharted territory is its role in proteasome activation. Studies in Caenorhabditis elegans have shown that 18α-GA can extend lifespan and reduce protein aggregation by activating the proteasome in a SKN-1-dependent manner. tavernarakislab.gr The precise molecular interactions leading to this activation and its applicability to mammalian systems are significant avenues for future research. Furthermore, 18α-GA has been identified as an inhibitor of gap junctions, but its influence on connexin phosphorylation and the subsequent metabolic changes within cells require more detailed investigation. frontiersin.orgportlandpress.com Research has shown that 18α-GA can destabilize the Bcl-2/Beclin-1 complex, which plays a role in both apoptosis and autophagy, suggesting a complex regulatory function that needs further exploration. nih.gov

    Exploration of Novel Biological Activities and Therapeutic Applications

    The recognized anti-inflammatory and anti-cancer properties of 18α-GA are just the beginning. frontiersin.orgrsc.org Researchers are actively exploring its efficacy in a broader range of therapeutic contexts.

    Recent findings have highlighted its potential as a novel agent against NSCLC. frontiersin.org Studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and decrease the migratory potential of NSCLC cell lines. frontiersin.org Another promising application is in neurodegenerative diseases. Its ability to act as an anti-aggregation compound in C. elegans models of Alzheimer's disease suggests a potential therapeutic role that needs to be explored in mammalian models. tavernarakislab.gr

    Furthermore, its antioxidant potential is opening up new avenues. In periodontitis models, 18α-GA has been shown to alleviate oxidative damage in periodontal tissues by modulating the interaction of Connexin 43 (Cx43) and the JNK/NF-κB pathways. frontiersin.org This points towards its potential use in managing inflammatory conditions characterized by oxidative stress. Additionally, it has been found to induce apoptosis in gingival fibroblasts, suggesting a therapeutic potential for conditions like phenytoin-induced gingival overgrowth. spandidos-publications.com The compound's pro-longevity effects observed in C. elegans also present an intriguing, albeit nascent, area for aging-related research. medchemexpress.comtavernarakislab.gr

    Development of Advanced Derivatization Strategies for Enhanced Specificity

    To improve the therapeutic index and overcome limitations like low solubility and bioavailability, the structural modification of glycyrrhetinic acid is a key research focus. rsc.orgrsc.org Advanced derivatization strategies aim to create analogues with enhanced specificity and potency.

    Synthetic strategies have been developed to modify various parts of the glycyrrhetinic acid scaffold. These include:

    Modifications at Ring-A: Introduction of aminoalkyl, amino acid, or sugar groups at the C-3 hydroxyl position via esterification. mdpi.com

    Modifications at Ring-C: Elimination of the C-11 ketone group. mdpi.com

    Modifications at the C-30 Carboxylic Acid: Esterification or amidation to enhance cytotoxicity. tandfonline.com

    These modifications have led to the synthesis of novel derivatives with improved biological activities. For example, conjugating glycyrrhetinic acid with other bioactive molecules has been shown to dramatically enhance its cytotoxic effects. tandfonline.com The development of derivatives like 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG) has shown strong anti-inflammatory activity by suppressing the NF-κB and MAPK signaling pathways. nih.gov Future derivatization efforts will likely focus on creating compounds with high selectivity for specific targets, such as the 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) enzyme, for which 18α-GA shows selective inhibition compared to its 18β counterpart. merckmillipore.com

    Application of Emerging Methodologies in Glycyrrhetinic Acid Research

    The study of 18α-glycyrrhetinic acid is benefiting from the application of cutting-edge research methodologies that provide deeper insights into its complex biological interactions.

    Network pharmacology has become an invaluable tool for mapping the molecular targets of natural products. frontiersin.org By integrating data from multiple sources, it allows researchers to predict the potential mechanisms of action and identify key hub targets of 18α-GA in complex diseases like cancer. frontiersin.orgnih.gov This approach helps to generate hypotheses that can then be validated through experimental research. frontiersin.org

    Molecular docking simulations are being used to visualize and predict the binding interactions between 18α-GA and its target proteins. frontiersin.orgnih.gov For example, docking studies have helped to elucidate the binding of 18α-GA to crucial targets in NSCLC and have provided a rationale for the differing activities of 18α-GA and 18β-GA on 11β-HSD enzymes. frontiersin.orgmerckmillipore.com

    Biotransformation using microorganisms is an emerging green chemistry approach to produce glycyrrhetinic acid and its derivatives. mdpi.comresearchgate.net This method offers high specificity and can be used to generate novel compounds that are difficult to synthesize chemically. researchgate.net For instance, microbial transformation has been used to create hydroxylated derivatives of glycyrrhetinic acid with unique biological activities. researchgate.net

    Nanotechnology also holds promise for improving the delivery and efficacy of glycyrrhetinic acid. nih.govnih.gov Encapsulating the compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility and bioavailability, and provide sustained release. nih.govnih.gov

    Q & A

    Basic Research Questions

    Q. What are the primary experimental methods for synthesizing 18α-glycyrrhetinic acid and characterizing its structure?

    • Answer : 18α-GA can be synthesized via stepwise isomerization of 18β-glycyrrhetinic acid (18β-GA) using methods like the "one-pot" reaction. Structural characterization involves spectroscopic techniques (e.g., UV, IR, NMR, and MS) to confirm stereochemical differences at the C-18 position. For example, NMR can distinguish between 18α and 18β configurations by analyzing proton coupling patterns in the oleanane skeleton .

    Q. How does 18α-GA modulate gap junction intercellular communication (GJIC) in alveolar epithelial cells?

    • Answer : 18α-GA inhibits GJIC by targeting connexin 43 (Cx43), a gap junction protein. At low concentrations (5 µM), it reversibly blocks communication, while prolonged exposure reduces Cx43 mRNA and protein levels, leading to disassembly of gap junction plaques. This dual effect is validated via radiolabeling, Western blotting, and functional assays (e.g., dye transfer experiments) .

    Q. What in vitro assays are used to assess 18α-GA's anti-inflammatory activity?

    • Answer : Common assays include carrageenan-induced edema in mice and cotton pellet granuloma models in adrenalectomized rats. These models differentiate 18α-GA's glucocorticoid-like activity from its stereoisomer 18β-GA, which lacks efficacy in adrenalectomized models. Enzyme inhibition studies (e.g., Δ4-5β-reductase assays) further quantify its effects on steroid metabolism .

    Advanced Research Questions

    Q. How does 18α-GA induce apoptosis in neuroblastoma cells, and what methodological approaches confirm this mechanism?

    • Answer : 18α-GA disrupts the Beclin-1/Bcl-2 complex, activating autophagy-associated apoptosis. Key methods include co-immunoprecipitation (Co-IP) to assess protein interactions, flow cytometry for apoptosis quantification (Annexin V/PI staining), and confocal microscopy to monitor autophagosome formation (LC3-II puncta). These findings are contextualized against 18β-GA, which shows weaker apoptotic effects .

    Q. What evidence supports the role of 18α-GA as a proteasome activator in Alzheimer’s disease models?

    • Answer : In Caenorhabditis elegans and neuronal cultures, 18α-GA enhances proteasome activity, reducing amyloid-β toxicity. Methods include lifespan assays, thioflavin T staining for amyloid aggregation, and ubiquitin-proteasome system (UPS) activity reporters (e.g., GFP-tagged proteasome substrates). These studies highlight its potential to decelerate neurodegenerative progression .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.